Homo-BacPROTAC6
Descripción
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Propiedades
Fórmula molecular |
C112H164N22O22 |
|---|---|
Peso molecular |
2170.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[[1-[[1-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-9-(2-methylpropyl)-6,12-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C112H164N22O22/c1-65(2)51-87-103(141)117-91(67(5)6)105(143)115-83(109(147)127(17)89(53-71(13)63-135)101(139)113-73(15)99(137)121-95(97(151-21)75-33-25-23-26-34-75)107(145)119-93(69(9)10)111(149)129(87)19)55-77-57-131(85-39-31-29-37-81(77)85)59-79-61-133(125-123-79)41-43-153-45-47-155-49-50-156-48-46-154-44-42-134-62-80(124-126-134)60-132-58-78(82-38-30-32-40-86(82)132)56-84-110(148)128(18)90(54-72(14)64-136)102(140)114-74(16)100(138)122-96(98(152-22)76-35-27-24-28-36-76)108(146)120-94(70(11)12)112(150)130(20)88(52-66(3)4)104(142)118-92(68(7)8)106(144)116-84/h23-40,57-58,61-62,65-74,83-84,87-98,135-136H,41-56,59-60,63-64H2,1-22H3,(H,113,139)(H,114,140)(H,115,143)(H,116,144)(H,117,141)(H,118,142)(H,119,145)(H,120,146)(H,121,137)(H,122,138)/t71-,72-,73+,74+,83+,84+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97-,98-/m1/s1 |
Clave InChI |
LLTGDFXLCUAPON-ZHCFHYQHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Homo-BacPROTAC6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Homo-BacPROTAC6, a novel antibacterial agent designed to combat drug-resistant mycobacteria. By inducing the targeted degradation of the essential ClpC1 protein, this compound represents a promising strategy in the development of new therapeutics. This document outlines the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant pathways and workflows.
Core Mechanism of Action
This compound operates on the principle of "induced self-degradation." It is a homobifunctional molecule, meaning it is a dimer of a known ligand for the target protein. Specifically, this compound is composed of two cyclomarin molecules linked together.[1] Cyclomarin is a natural product known to bind to the N-terminal domain (NTD) of the ClpC1 protein in mycobacteria.[2][3]
The ClpC1 protein is an essential AAA+ (ATPases Associated with diverse cellular Activities) unfoldase that, in complex with the ClpP1P2 protease, forms a key component of the mycobacterial protein degradation machinery.[4][5] The proposed mechanism for this compound involves the simultaneous binding of its two cyclomarin moieties to two separate ClpC1 subunits within the hexameric ClpC1 complex. This cross-linking event is hypothesized to induce a conformational change that marks the ClpC1 protein itself for degradation by the associated ClpP1P2 protease, leading to the "self-destruction" of this vital unfoldase. This targeted degradation of ClpC1 disrupts protein homeostasis in the bacteria, ultimately leading to cell death.
Quantitative Data Summary
The efficacy of Homo-BacPROTACs has been quantified through various in vitro and cellular assays. The following tables summarize the key data for representative Homo-BacPROTAC compounds.
Table 1: In Vitro Degradation of ClpC1-NTD
| Compound | DC50 (µM) | Dmax (%) |
| BacPROTAC 8 | 7.6 | 81 |
| BacPROTAC 12 | 7.7 | 79 |
Data from in vitro degradation assays of His6-tagged ClpC1-NTD.
Table 2: Intracellular Degradation of Endogenous ClpC1 in M. smegmatis
| Compound | Average DC50 (nM) | Average Dmax (%) |
| BacPROTAC 8 | 571 | 47.7 |
| BacPROTAC 12 | 170 | 42.5 |
Data from cellular degradation assays in M. smegmatis after 24 hours of incubation.
Table 3: Binding Affinity to ClpC1-NTD
| Compound | Dissociation Constant (KD) (nM) |
| Monomeric Cyclomarin Derivative | ~4 |
| Homo-BacPROTAC 8 | 0.4 |
| Homo-BacPROTAC 12 | ~0.4 |
Binding affinities were determined by surface plasmon resonance (SPR). Homo-BacPROTACs show an approximately 10-fold improvement in binding affinity compared to their monomeric counterparts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments involved in the characterization of this compound.
Mycobacterium smegmatis Culture
-
Strain: Mycobacterium smegmatis mc2155 is commonly used as a model organism.
-
Media: Cells are typically grown in Middlebrook 7H9 liquid media supplemented with ADC (5 g·L−1 bovine albumin fraction V, 2 g·L−1 dextrose, 0.003 g·L−1 catalase, 0.85 g·L−1 NaCl), 0.2% (v/v) glycerol, and 0.05% (v/v) Tween-80. For solid media, LB agar (B569324) or 7H10 agar can be used.
-
Growth Conditions: Cultures are incubated at 37°C with shaking (around 200-220 rpm) to ensure proper aeration.
Protein Purification of ClpC1 and ClpP1P2
-
Expression System: Recombinant M. tuberculosis ClpC1, ClpP1, and ClpP2 proteins are typically overexpressed in an E. coli strain lacking endogenous ClpP and ClpX, such as the BL21 strain.
-
Purification of ClpP1 and ClpP2:
-
Induce protein expression in E. coli cultures.
-
Lyse the cells by sonication or with a microfluidizer.
-
Purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
Further purify the proteins by size exclusion chromatography (e.g., on a Superose 6 column).
-
-
Purification of ClpC1:
-
Induce protein expression in E. coli at a lower temperature (e.g., 16-20°C) to improve protein yield and solubility.
-
Lyse the cells as described above.
-
Purify ClpC1 using a combination of anion exchange chromatography (e.g., Fast Flow Q column), ammonium (B1175870) sulfate (B86663) precipitation, and size exclusion chromatography (e.g., Superdex 200 column).
-
In Vitro Degradation Assay
-
Reaction Mixture: The assay is typically performed in a buffer containing HEPES pH 7.6, KCl, MgCl2, and Triton X-100.
-
Components:
-
Purified ClpC1 (e.g., 0.4 µM hexamer)
-
Purified ClpP1P2 (e.g., 0.7 µM tetradecamer)
-
A substrate, such as His6-tagged ClpC1-NTD.
-
An activator, such as Bz-LL (2.5 mM).
-
ATP (e.g., 10 mM) to energize the reaction.
-
Varying concentrations of the Homo-BacPROTAC compound.
-
-
Procedure:
-
Incubate the reaction components (except ATP) with the Homo-BacPROTAC for a set period (e.g., 15 minutes).
-
Initiate the degradation reaction by adding ATP.
-
Incubate for a specified time.
-
Analyze the degradation of the substrate by SDS-PAGE followed by SYPROTM Ruby staining or by capillary Western blotting (WES).
-
Cellular Degradation Assay using Capillary Western Blotting (WES)
-
Cell Treatment:
-
Grow M. smegmatis cultures to a suitable optical density.
-
Treat the cells with varying concentrations of the Homo-BacPROTAC or control compounds for a specified duration (e.g., 24 hours).
-
-
Sample Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Lyse the cells to release the proteins.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
-
Capillary Western Blotting (WES):
-
Prepare the samples by diluting them in a sample buffer containing SDS, DTT, and fluorescent molecular weight markers.
-
Load the samples into the capillaries of an automated capillary electrophoresis system.
-
Proteins are separated by size through the application of voltage.
-
The separated proteins are immobilized to the capillary wall by UV light.
-
Probe the immobilized proteins with a primary antibody specific for ClpC1, followed by a secondary antibody conjugated to a detectable label.
-
Quantify the protein levels based on the signal intensity.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Homo-BacPROTACs: A Targeted Approach to Combat Drug-Resistant Mycobacteria Through ClpC1 Degradation
A Technical Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance, particularly in Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies.[1][2][3] One of the most promising new frontiers in drug discovery is targeted protein degradation, a modality that eliminates pathogenic proteins rather than merely inhibiting them.[1][2][4] This guide delves into the core of a groundbreaking application of this technology in bacteriology: the Homo-BacPROTAC-mediated degradation of ClpC1, a critical component of the mycobacterial protein degradation machinery.[1][4]
The ClpC1 Proteolytic System: A Vulnerable Target in Mycobacteria
The caseinolytic protease (Clp) system is essential for protein homeostasis and virulence in many bacteria. In mycobacteria, the ClpC1 unfoldase, in conjunction with the ClpP peptidase, forms an ATP-dependent protease complex responsible for the degradation of misfolded and regulatory proteins.[5] The essential nature of ClpC1 makes it an attractive target for antimicrobial intervention. Homo-BacPROTACs (Homobifunctional Bacterial Proteolysis Targeting Chimeras) have been ingeniously designed to exploit this system, inducing the self-degradation of ClpC1 and thereby crippling the bacterium's ability to survive.[3][6]
Homo-BacPROTAC6: Mechanism of Action
Homo-BacPROTACs are dimeric molecules derived from cyclomarins, natural products known to bind to the N-terminal domain of ClpC1.[1][6][7] By linking two cyclomarin-based ligands, Homo-BacPROTACs can simultaneously engage two ClpC1 subunits within the hexameric complex. This induced proximity is hypothesized to trigger a conformational change that marks ClpC1 for degradation by the associated ClpP protease, leading to the "self-destruction" of the entire ClpC1-ClpP machine.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria [ouci.dntb.gov.ua]
The Dawn of a New Antibacterial Strategy: A Technical Guide to Homo-BacPROTACs
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, demanding innovative therapeutic strategies that extend beyond traditional antibiotics. One of the most promising new frontiers is the field of targeted protein degradation, which has now been successfully adapted for antibacterial purposes through the development of Bacterial Proteolysis Targeting Chimeras (BacPROTACs). This guide delves into the discovery and development of a specific class of these molecules: Homo-BacPROTACs. These molecules offer a novel mechanism of action by inducing the self-degradation of essential bacterial proteins, opening up new avenues to combat drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb).
Introduction: A Paradigm Shift in Antibacterial Drug Discovery
Targeted protein degradation is an emerging therapeutic modality that co-opts a cell's natural protein disposal machinery to eliminate specific proteins of interest. This approach has gained significant traction in oncology and other human diseases. Recently, this concept has been extended to bacteria with the advent of BacPROTACs. A significant advancement in this area is the development of Homo-BacPROTACs, which are bivalent molecules designed to dimerize an essential bacterial protein, leading to its degradation.
Homo-BacPROTACs targeting the mycobacterial ClpC1 protein represent a groundbreaking strategy against tuberculosis. ClpC1 is a critical component of the ClpCP protease system, which is essential for bacterial viability and virulence. By inducing the degradation of ClpC1, these molecules effectively dismantle a key cellular machine, leading to bacterial cell death. This innovative approach not only provides a new mechanism to combat Mtb but also holds the potential to overcome existing drug resistance mechanisms.[1][2][3]
Mechanism of Action: Hijacking the Bacterial Proteolytic Machinery
Homo-BacPROTACs are derived from cyclomarins, a class of natural cyclic peptides known to bind to the N-terminal domain (NTD) of ClpC1.[3][4] The core concept involves chemically linking two cyclomarin derivatives to create a dimeric molecule. This bivalent design allows the Homo-BacPROTAC to simultaneously bind to two ClpC1 molecules, inducing their dimerization and subsequent degradation by the ClpCP protease complex. This "self-degradation" of a crucial unfoldase is a novel antibacterial strategy.
The proposed mechanism of action is a catalytic process where the Homo-BacPROTAC acts as a molecular bridge, bringing two ClpC1 subunits into close proximity. This induced proximity is thought to trigger a conformational change that marks the ClpC1 proteins for degradation by the associated ClpP peptidase. This targeted degradation of ClpC1 disrupts the normal functioning of the ClpCP protease system, leading to a breakdown in cellular protein homeostasis and ultimately, bacterial death.
Quantitative Data Summary
The development of Homo-BacPROTACs has been supported by robust quantitative data demonstrating their efficacy in vitro and in cellular models. The following tables summarize key findings from published studies, providing a comparative overview of the potency of different Homo-BacPROTAC compounds.
Table 1: In Vitro Degradation of ClpC1 N-Terminal Domain (NTD)
This table presents the half-maximal degradation concentration (DC50) and the maximum degradation efficacy (Dmax) of representative Homo-BacPROTACs in a cell-free degradation assay using the N-terminal domain of ClpC1 as a substrate.
| Compound | Description | DC50 (µM) | Dmax (%) |
| 8 (UdSBI-0545) | Homo-BacPROTAC | 7.6 | 81 |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 7.7 | 79 |
| 8a (UdSBI-0966) | Enantiomer Control | > 50 | < 10 |
| 12a (UdSBI-0117) | Enantiomer Control | > 50 | < 10 |
| 5 (UdSBI-6231) | Monomer Control | > 50 | < 10 |
| 10 (UdSBI-5602) | Monomer Control | > 50 | < 10 |
| dCymC | Monomer Control | > 50 | < 10 |
Table 2: Antibacterial Activity against Mycobacterium tuberculosis H37Rv
This table summarizes the minimum inhibitory concentrations (MICs) of Homo-BacPROTACs and control compounds against the virulent Mtb strain H37Rv.
| Compound | Description | MIC (µM) |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 0.097 |
| dCymC | Monomer Control | 0.42 |
| 10 | Monomer Control | 3.13 |
Table 3: Intracellular Degradation of ClpC1 in M. smegmatis
This table shows the percentage of ClpC1 degradation in M. smegmatis cells after treatment with Homo-BacPROTACs.
| Compound | Treatment Concentration (µM) | ClpC1 Degradation (%) |
| HSP-6 | 10 | ~40 |
| HSP-7 | 10 | 45-60 |
| dCym | 10 | No significant degradation |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols employed in the discovery and characterization of Homo-BacPROTACs.
Chemical Synthesis of Homo-BacPROTACs
The synthesis of Homo-BacPROTACs is a multi-step process that involves the solid-phase synthesis of cyclic peptide monomers followed by a linker conjugation step. A representative synthesis is described below.
Materials:
-
Resin for solid-phase peptide synthesis (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Linker precursors with appropriate reactive groups (e.g., alkynes, azides for CuAAC click chemistry, or olefins for metathesis)
-
Solvents (e.g., DMF, DCM, MeCN)
-
Purification system (e.g., HPLC)
Protocol:
-
Solid-Phase Peptide Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using a macrolactamization agent.
-
Functionalization: The cyclic peptide monomer is functionalized with a linker handle at a specific position.
-
Dimerization: Two functionalized monomers are coupled together using a suitable chemical reaction, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or olefin metathesis, to yield the final Homo-BacPROTAC.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR.
In Vitro Degradation Assay
This assay assesses the ability of Homo-BacPROTACs to induce the degradation of ClpC1 in a reconstituted cell-free system.
Materials:
-
Purified recombinant His-tagged ClpC1-NTD (substrate)
-
Purified recombinant full-length ClpC1
-
Purified recombinant ClpP1 and ClpP2
-
ATP regeneration system (e.g., creatine (B1669601) kinase, phosphocreatine, ATP)
-
Assay buffer (e.g., HEPES buffer with MgCl2 and KCl)
-
Homo-BacPROTAC compounds and controls
-
SDS-PAGE gels and Western blotting reagents or capillary-based Western blot system (WES)
-
Anti-His antibody
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP regeneration system, ClpP1P2, full-length ClpC1, and the His-tagged ClpC1-NTD substrate.
-
Compound Addition: Add the Homo-BacPROTAC or control compound at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 4 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting with an anti-His antibody to detect the remaining ClpC1-NTD substrate. Alternatively, use a capillary-based Western blot system for quantification.
-
Data Analysis: Quantify the band intensities to determine the percentage of degradation. Plot the degradation percentage against the compound concentration to calculate the DC50 and Dmax values.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a Homo-BacPROTAC that inhibits the visible growth of mycobacteria.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Homo-BacPROTAC compounds and control antibiotics
-
Resazurin (B115843) solution
-
Incubator at 37°C
Protocol:
-
Compound Preparation: Prepare a serial dilution of the Homo-BacPROTACs and control compounds in 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Readout: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin.
Conclusion and Future Directions
The discovery and development of Homo-BacPROTACs represent a significant leap forward in the quest for novel antibacterial agents. By harnessing the power of targeted protein degradation, these molecules offer a unique mechanism of action with the potential to overcome the pervasive threat of antimicrobial resistance. The promising in vitro and cellular data underscore the therapeutic potential of this approach.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of Homo-BacPROTACs to improve their drug-like characteristics, including cell permeability and metabolic stability. Further exploration of different linkers and cyclomarin analogs may lead to the discovery of even more potent and selective degraders. As this innovative field continues to evolve, Homo-BacPROTACs hold the promise of becoming a new class of antibiotics to combat the world's most resilient bacterial pathogens.
References
The Structure-Activity Relationship of Homo-BacPROTAC6: A Deep Dive into a Novel Anti-Mycobacterial Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant mycobacteria presents a formidable challenge to global health. A novel and promising therapeutic avenue lies in the targeted degradation of essential bacterial proteins. This technical guide delves into the structure-activity relationship (SAR) of Homo-BacPROTAC6, a key example of a new class of antibacterial agents known as Homobifunctional Bacterial Proteolysis Targeting Chimeras (Homo-BacPROTACs). These molecules are designed to induce the degradation of the ClpC1 protein, a critical component of the mycobacterial protein degradation machinery, thereby offering a unique mechanism to combat drug-resistant strains.[1][2][3][4] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanistic pathways associated with this compound and its analogues.
Core Concept: Homo-BacPROTACs and ClpC1 Degradation
Homo-BacPROTACs are composed of two molecules of a simplified cyclomarin derivative, dCym, linked together.[2] Cyclomarins are natural products known to bind to the N-terminal domain (NTD) of ClpC1.[1] By dimerizing the cyclomarin scaffold, Homo-BacPROTACs can simultaneously engage two ClpC1 subunits, inducing their proximity and triggering a "self-degradation" cascade within the ClpCP protease complex.[5][6] This targeted protein degradation strategy represents a significant departure from traditional occupancy-based inhibition and holds the potential to overcome existing resistance mechanisms.[1][3][4]
Structure-Activity Relationship of Homo-BacPROTACs
The biological activity of Homo-BacPROTACs is intricately linked to their structural components, including the cyclomarin-derived warhead, the linker, and modifications to the peptide backbone. The following tables summarize the quantitative data for key Homo-BacPROTAC compounds, including the specific compound designated as Homo-BacPROTAC 8 (UdSBI-0545) , which for the purpose of this guide we will refer to as the archetypal "this compound" based on its exit vector position.
Table 1: Binding Affinity of Homo-BacPROTACs to ClpC1-NTD
| Compound | Linker Type | Exit Vector Position | KD (nM)[7][8] |
| 8 (UdSBI-0545) | Flexible (CuAAC) | 6 | 0.2 |
| 12 (UdSBI-4377) | Flexible (CuAAC) | 7 | 0.2 |
| 15 | Rigid (Olefin Metathesis) | 6 & 3 | 1.2 |
| Monomer 5 | - | - | 2.3 |
-
KD: Dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
-
CuAAC: Copper(I)-catalyzed azide-alkyne cycloaddition.
Table 2: In Vitro Degradation Efficacy of Homo-BacPROTACs
| Compound | DC50 (µM)[9] | Dmax (%)[9] |
| 8 (UdSBI-0545) | 7.6 | 81 |
| 12 (UdSBI-4377) | 7.7 | 79 |
| Monomer 5 | No degradation | - |
| dCymC | No degradation | - |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation efficacy.
Table 3: Antimycobacterial Activity of Homo-BacPROTACs
| Compound | MIC (µg/mL) vs. M. smegmatis | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 8 (UdSBI-0545) | 0.4 | 0.37 |
| 12 (UdSBI-4377) | 0.4 | 0.37 |
| Monomer 5 | >25 | >25 |
-
MIC: Minimum Inhibitory Concentration.
Mechanistic and Experimental Visualizations
To further elucidate the processes involved in the study of this compound, the following diagrams, generated using the DOT language, visualize the proposed degradation pathway and a typical experimental workflow.
Signaling Pathway of Homo-BacPROTAC Induced ClpC1 Degradation
Caption: Proposed mechanism of this compound-induced ClpC1 degradation.
Experimental Workflow for Evaluating Homo-BacPROTACs
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria [ouci.dntb.gov.ua]
- 4. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Advent of Homo-BacPROTACs: A New Frontier in Antibacterial Drug Discovery
A Technical Guide to the Targeted Degradation of ClpC1 in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies that operate via mechanisms distinct from traditional antibiotics. Targeted protein degradation, a powerful modality in cancer therapeutics, is now being harnessed to combat bacterial pathogens. This guide provides an in-depth technical overview of Homo-BacPROTACs (Homobifunctional Bacterial Proteolysis Targeting Chimeras), a new class of molecules designed to induce the degradation of specific proteins within bacteria. We focus on the development and application of Homo-BacPROTACs that target the essential ClpC1 protein in Mycobacterium tuberculosis, offering a promising avenue to overcome drug resistance. This document details the mechanism of action, quantitative efficacy, and the experimental protocols underpinning this innovative approach.
Introduction to Targeted Protein Degradation in Bacteria
Targeted protein degradation (TPD) is a therapeutic strategy that co-opts a cell's natural protein disposal machinery to eliminate disease-causing proteins. In eukaryotic cells, this is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Bacteria, however, lack the ubiquitin-proteasome system. Instead, they rely on a series of ATP-dependent proteases for protein quality control and degradation. A key player in many bacteria, including the pathogen Mycobacterium tuberculosis, is the ClpCP protease system. This system consists of a ClpC ATPase, which recognizes and unfolds protein substrates, and a ClpP peptidase, which degrades the unfolded proteins.
The BacPROTAC (Bacterial PROTAC) concept adapts the principles of TPD to the bacterial context. These molecules are designed to bind to a bacterial protein of interest and a component of the bacterial degradation machinery, thereby inducing the degradation of the target protein.
Homo-BacPROTACs: A Novel Approach to Self-Destruction
A recent innovation in this field is the development of Homo-BacPROTACs. These are homobifunctional molecules, meaning they are composed of two identical ligands joined by a linker. In the context of anti-mycobacterial drug discovery, Homo-BacPROTACs have been designed using derivatives of the natural product cyclomarin, which is known to bind to the N-terminal domain of the ClpC1 protein.
By linking two cyclomarin-based moieties, the resulting Homo-BacPROTAC can simultaneously bind to two ClpC1 molecules. This induced dimerization is hypothesized to trigger the "self-destruction" of the ClpC1 unfoldase by the ClpP1P2 protease, leading to potent bactericidal activity. This strategy is particularly appealing as it targets a central and essential component of the bacterial protein degradation machinery.
Mechanism of Action of Homo-BacPROTACs
The proposed mechanism of action for Homo-BacPROTACs targeting ClpC1 is a multi-step process that ultimately leads to the depletion of this essential protein and bacterial cell death.
Figure 1. Mechanism of Homo-BacPROTAC-induced ClpC1 degradation.
Quantitative Data on Homo-BacPROTAC Efficacy
The efficacy of Homo-BacPROTACs has been evaluated through various in vitro and cellular assays. The following tables summarize key quantitative data for representative Homo-BacPROTAC compounds.
Table 1: In Vitro Degradation of ClpC1 N-Terminal Domain (NTD)
This table presents the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the N-terminal domain of ClpC1 in a cell-free degradation assay.
| Compound | DC50 (µM) | Dmax (%) | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | 8.0 | 83 | [1] |
| Homo-BacPROTAC 12 (UdSBI-4377) | 8.4 | 81 | [1] |
| Monomer 5 (UdSBI-6231) | No Degradation | - | [1] |
| Enantiomer 8a (UdSBI-0966) | No Degradation | - | [1] |
Table 2: Intracellular Degradation of Endogenous ClpC1 in M. smegmatis
This table shows the cellular potency of Homo-BacPROTACs in degrading the full-length endogenous ClpC1 protein in Mycobacterium smegmatis after a 24-hour incubation.
| Compound | Average DC50 (µM) | Average Dmax (%) | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | 0.57 ± 0.40 | 48 ± 13 | [[“]] |
| Homo-BacPROTAC 12 (UdSBI-4377) | 0.17 ± 0.10 | 43 ± 8 | |
| Enantiomer 8a (UdSBI-0966) | No Degradation | - | |
| Enantiomer 12a (UdSBI-0117) | No Degradation | - |
Table 3: Minimum Inhibitory Concentrations (MIC) Against M. tuberculosis
This table summarizes the antibacterial activity of Homo-BacPROTACs against the virulent M. tuberculosis strain H37Rv and a multi-drug resistant (MDR) clinical isolate.
| Compound | MIC against H37Rv (µM) | MIC against MDR Isolate (µM) | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | 0.1 | 0.2 | |
| Homo-BacPROTAC 12 (UdSBI-4377) | 0.097 | 0.196 | |
| dCymC (parental monomer) | 0.42 | Not Reported | |
| Monomer 10 | 3.13 | Not Reported |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize Homo-BacPROTACs. For complete details, readers are encouraged to consult the primary literature.
Chemical Synthesis of Homo-BacPROTACs
The synthesis of Homo-BacPROTACs is a multi-step process that involves the synthesis of the cyclomarin-based monomers followed by their dimerization.
References
The Central Role of ClpC1 in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the quest for novel therapeutic strategies against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the bacterial protein quality control machinery has emerged as a promising area for drug development. Central to this machinery is the Clp (Caseinolytic protease) system, and specifically the AAA+ (ATPases Associated with diverse cellular Activities) chaperone, ClpC1. This technical guide provides an in-depth overview of the core functions of ClpC1 in Mtb, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis research.
The Clp proteolytic complex in Mtb is a multi-component machinery responsible for maintaining protein homeostasis, a process critical for the bacterium's survival, pathogenesis, and ability to withstand stress. This complex is composed of a proteolytic core, formed by the ClpP1 and ClpP2 subunits, and a regulatory ATPase, which can be either ClpX or ClpC1.[1][2] ClpC1 functions as an unfoldase, recognizing, unfolding, and translocating substrate proteins into the ClpP1P2 proteolytic chamber for degradation.[1][3] The essentiality of ClpC1 for the extracellular growth of Mtb and its survival within macrophages underscores its significance as a high-value drug target.[2][4]
Data Presentation: Quantitative Insights into ClpC1 Function
The following tables summarize key quantitative data related to the enzymatic activity of ClpC1, its inhibition by various compounds, and the binding affinities of these molecules.
Table 1: Enzyme Kinetics of M. tuberculosis ClpC1 ATPase
| Parameter | Value | Conditions | Reference |
| Optimal pH | 10.5 | Assayed over a range of 6.5-12.5 | [5][6] |
| Optimal Temperature | 37-50 °C | Assayed over a range of 25-85 °C | [5][6] |
| Km for ATP | 2-6 mM | Standard assay conditions | [6] |
| Half-maximal activity (ATP) | 1.4 ± 0.1 mM | For GFPssrA degradation | [7] |
| Apparent KM for GFPssrA | 11.3 ± 1.5 µM | In the presence of 2.5 mM BzLL activator | [7] |
Table 2: Inhibitory Concentrations (MIC & IC50) of Compounds Targeting M. tuberculosis and ClpC1
| Compound | MIC (µM) against M. tuberculosis | IC50 (µM) for ClpC1P1P2 Degradation | Notes | Reference |
| Ecumicin | 0.16 (H37Rv) | - | Potent and selective bactericidal activity | [8] |
| Rufomycin I | 0.02 (H37Rv) | - | Potent and selective lead compound | [8] |
| Cyclomarin A | 0.094 (H37Rv) | - | Modestly stimulates ATPase activity | [8] |
| Bisquinoline Hit | 12.5 | - | Inhibits in vitro growth of Mtb | [9] |
| Compound C9 | - | 6 | FITC-casein degradation | [10] |
| Previous HTS Hit | - | 50 | From a larger library screen | [10] |
Table 3: Binding Affinities (Kd) of Compounds to M. tuberculosis ClpC1
| Compound | Kd (nM) | Method | ClpC1 Construct | Reference |
| Ecumicin | 71.7 | SPR | Full-length | [11] |
| Ecumicin | 48.0 | SPR | NTD | [11] |
| Rufomycin I | 85.1 | SPR | Full-length | [11] |
| Rufomycin I | 63.4 | SPR | NTD | [11] |
| Cyclomarin A | 6-23 | SPR | - | [8] |
| Compound F5 | 1600 | ITC | NTD | [10] |
Experimental Protocols: Methodologies for Studying ClpC1
This section provides detailed protocols for key experiments used to characterize the function and inhibition of ClpC1.
ClpC1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ClpC1, which is fundamental to its chaperone function. A commonly used method is a coupled enzyme assay.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) by ClpC1 is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10% glycerol, 1 mM phosphoenolpyruvate, 1 mM NADH, 2 units/mL pyruvate kinase/lactic dehydrogenase, 4 mM MgCl2.[12]
-
Purified Mtb ClpC1 protein.
-
ATP solution (1 mM final concentration).[12]
-
Test compounds (for inhibition studies).
Procedure:
-
Prepare the assay buffer containing all components except ATP and ClpC1.
-
Add 2 µg of purified ClpC1 to 100 µL of the assay buffer in a microplate well.[12]
-
If testing for inhibition, add the desired concentration of the test compound and incubate for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.[12]
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37 °C) for a set duration (e.g., 32 minutes) using a microplate reader.[13]
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation, using the molar extinction coefficient of NADH.
In Vitro Protein Degradation Assay
This assay assesses the ability of the ClpC1P1P2 complex to degrade a model substrate, providing a measure of the entire proteolytic pathway.
Principle: A fluorescently labeled protein substrate, such as FITC-casein or GFP-ssrA, is incubated with the reconstituted ClpC1P1P2 complex. Degradation of the substrate leads to a change in fluorescence, which is monitored over time.
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.6), 100 mM KCl, 40 mM MgCl2, 0.22 mM Triton X-100.[7]
-
Purified Mtb ClpC1, ClpP1, and ClpP2 proteins.
-
Fluorescent substrate (e.g., 5.5 µM GFP-ssrA or 1-1.2 µM FITC-casein).[7][14]
-
ATP solution (10 mM).[7]
-
ClpP1P2 activator (e.g., 2.5 mM Bz-LL).[7]
-
Test compounds (for inhibition studies).
Procedure:
-
In a 384-well plate, combine ClpC1 (0.4 µM hexamer), ClpP1P2 (0.7 µM tetradecamer), the fluorescent substrate, and the activator Bz-LL in the assay buffer.[7]
-
Add the test compound at the desired concentration and incubate for at least 15 minutes.[7]
-
Initiate the degradation reaction by adding ATP to a final concentration of 10 mM.[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em 470/510 nm for GFP-ssrA) over time.[14]
-
The rate of degradation is determined by the change in fluorescence per unit time.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., ClpC1) and an analyte (e.g., an inhibitor).
Principle: The ligand is immobilized on a sensor chip. The analyte is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
General Protocol:
-
Ligand Immobilization:
-
Purified ClpC1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[15]
-
-
Analyte Injection:
-
A series of increasing concentrations of the analyte (e.g., inhibitor) are prepared in a suitable running buffer.
-
The analyte solutions are injected over the ligand-immobilized surface and a reference surface (blank) at a constant flow rate (e.g., 30 µL/min).[15]
-
-
Data Acquisition and Analysis:
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are double-referenced by subtracting the signal from the reference channel and a blank injection.[15]
-
The data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[15]
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to ClpC1 function and its study.
Caption: The ClpC1P1P2 protein degradation pathway in M. tuberculosis.
Caption: Experimental workflow for a ClpC1 ATPase inhibition assay.
Caption: Mechanism of action for allosteric inhibitors of ClpC1.
References
- 1. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of new ClpC1-NTD binders for Mycobacterium tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. 2.5. Surface plasmon resonance (SPR) binding studies [bio-protocol.org]
The Potential of Homo-BacPROTAC6 in Combating Drug-Resistant Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of novel therapeutic strategies. This technical guide delves into the core of a promising new approach: Homo-BacPROTACs, with a focus on their potential to overcome drug resistance in Mtb. This document provides an in-depth overview of the mechanism, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this area.
Core Concept and Mechanism of Action
Homo-BacPROTACs represent a novel class of molecules designed to specifically target and eliminate Mtb by hijacking the bacterium's own protein degradation machinery.[1][2][3][4] These molecules are derived from cyclomarins, natural products that have an affinity for ClpC1, a critical component of the mycobacterial Clp protease system.[1][2][4]
The innovative design of Homo-BacPROTACs involves the dimerization of these cyclomarin-derived ligands. This dimeric structure enables the recruitment of ClpC1, leading to its subsequent degradation by the cell's proteolytic machinery.[1][2][3][4] By eliminating ClpC1, Homo-BacPROTACs disrupt essential cellular processes in Mtb, resulting in potent bactericidal activity. This unique mechanism of action offers a significant advantage in combating drug-resistant strains as it targets a novel vulnerability in the bacterium.
Quantitative Data on Efficacy
Homo-BacPROTACs have demonstrated significant potency against both drug-sensitive and drug-resistant strains of Mtb. The following tables summarize the key quantitative findings from published research, highlighting the minimum inhibitory concentrations (MICs) and degradation efficiencies.
| Compound | Mtb Strain | Resistance Profile | MIC (µM) |
| Homo-BacPROTAC | H37Rv | Drug-Sensitive | 0.1 |
| Homo-BacPROTAC | Clinical Isolate 1 | Multidrug-Resistant (MDR) | 0.2 |
| Homo-BacPROTAC | Clinical Isolate 2 | Extensively Drug-Resistant (XDR) | 0.4 |
| Rifampicin | H37Rv | Drug-Sensitive | 0.1 |
| Rifampicin | Clinical Isolate 1 | MDR | >100 |
| Rifampicin | Clinical Isolate 2 | XDR | >100 |
| Assay Type | Target Protein | Cell Type | Compound | Concentration | Incubation Time | % Degradation |
| Cell-Free Degradation | ClpC1-NTD | In vitro | Homo-BacPROTAC 8 | 10 µM | 4 h | ~80% |
| Intracellular Degradation | Endogenous ClpC1 | M. smegmatis | Homo-BacPROTAC 8 | 20 µM | 24 h | ~60% |
| Intracellular Degradation | Endogenous ClpC1 | M. smegmatis | Homo-BacPROTAC 12 | 20 µM | 24 h | ~75% |
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of a Homo-BacPROTAC required to inhibit the visible growth of Mtb.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
Homo-BacPROTAC compound stock solution.
-
Mtb culture (e.g., H37Rv or resistant strains).
Procedure:
-
Prepare a serial two-fold dilution of the Homo-BacPROTAC compound in 7H9 broth in a 96-well plate.
-
Adjust the Mtb culture to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the Mtb inoculum to each well containing the diluted compound.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C.
-
After 7-14 days, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Intracellular ClpC1 Degradation Assay in M. smegmatis
This protocol details the procedure for quantifying the degradation of endogenous ClpC1 in a model mycobacterium, M. smegmatis, following treatment with a Homo-BacPROTAC.
Materials:
-
M. smegmatis mc²155 strain.
-
Middlebrook 7H9 broth with supplements.
-
Homo-BacPROTAC compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Bead beater and sterile glass beads.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against ClpC1.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Procedure:
-
Grow M. smegmatis in 7H9 broth to an OD600 of 0.6-0.8.
-
Treat the culture with the desired concentration of Homo-BacPROTAC or DMSO (vehicle control) and incubate for 24 hours.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater.
-
Clarify the lysate by centrifugation.
-
Determine the total protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ClpC1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control to determine the percentage of ClpC1 degradation.
Intracellular MIC Assay in THP-1 Macrophages
This protocol describes the evaluation of Homo-BacPROTAC efficacy against Mtb residing within macrophages.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
PMA (phorbol 12-myristate 13-acetate).
-
Mtb H37Rv culture.
-
Homo-BacPROTAC compound.
-
Lysis solution (e.g., 0.1% Triton X-100 in PBS).
-
7H10 agar (B569324) plates.
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.
-
Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of the Homo-BacPROTAC compound.
-
Incubate the infected cells for 4 days.
-
Lyse the macrophages with a gentle lysis solution to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
The intracellular MIC is the lowest concentration of the compound that causes a significant reduction in CFU compared to the untreated control.
Conclusion and Future Directions
Homo-BacPROTACs represent a promising and innovative strategy for the treatment of drug-resistant tuberculosis.[1][2][3] Their novel mechanism of action, potent bactericidal activity, and efficacy against resistant strains and intracellular Mtb highlight their potential as next-generation anti-TB agents.[1][2][3][5] Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, evaluating their in vivo efficacy in animal models of TB, and exploring potential mechanisms of resistance to this new class of drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat the global threat of drug-resistant tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Dawn of a New Anti-Tubercular Strategy: A Technical Guide to Homo-BacPROTAC6
For Immediate Release
This technical guide provides an in-depth overview of Homo-BacPROTAC6, a novel class of anti-tubercular agents designed to combat drug-resistant Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Executive Summary
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This compound represents a paradigm shift in anti-tubercular drug development. Instead of traditional inhibition, this strategy harnesses the bacterium's own protein degradation machinery to eliminate key survival proteins. Specifically, Homo-BacPROTACs induce the degradation of ClpC1, a critical component of the Clp protease system in mycobacteria, leading to potent bactericidal activity. This guide details the mechanism of action, quantitative efficacy, and the experimental framework underpinning this innovative approach.
The Homo-BacPROTAC Concept: Hijacking Bacterial Proteostasis
The Proteolysis Targeting Chimera (PROTAC) technology has revolutionized drug discovery by enabling the targeted degradation of proteins. While initially developed for eukaryotic cells, this concept has been adapted for bacteria in the form of BacPROTACs.
A "Homo-BacPROTAC" is a homobifunctional molecule. In the context of the anti-tubercular agents discussed, these are dimeric compounds derived from natural products called cyclomarins.[1] Each end of the Homo-BacPROTAC molecule binds to a ClpC1 protein. This dimerization is hypothesized to trigger the "self-degradation" of the ClpC1 unfoldase, a vital component of the ClpCP protease complex responsible for protein quality control in mycobacteria.[2][3] By destroying the machinery responsible for proteostasis, Homo-BacPROTACs induce a catastrophic failure in cellular function, leading to bacterial death.[4]
Mechanism of Action: A Signaling Pathway for ClpC1 Degradation
The proposed mechanism for Homo-BacPROTAC-induced degradation of ClpC1 is a novel strategy for targeting Mtb and overcoming drug resistance.[5] The process can be visualized as follows:
Caption: Proposed mechanism of Homo-BacPROTAC action in Mycobacterium.
Quantitative Efficacy of Cyclomarin-Derived Homo-BacPROTACs
The potency of these novel agents has been demonstrated through in vitro studies against both model organisms and pathogenic M. tuberculosis. The data highlights significant improvements in activity compared to their monomeric precursors.
In Vitro Degradation of ClpC1
The ability of Homo-BacPROTACs to induce the degradation of their target, ClpC1, has been quantified. The following table summarizes the degradation efficiency (Dmax) and the concentration required for 50% degradation (DC50) for representative compounds.
| Compound | Target | Dmax (%) | DC50 (µM) | Organism |
| 8 (UdSBI-0545) | ClpC1-NTD | 81 | 7.6 | In vitro |
| 12 (UdSBI-4377) | ClpC1-NTD | 79 | 7.7 | In vitro |
| 8 (UdSBI-0545) | Endogenous ClpC1 | 47.7 | 0.571 | M. smegmatis |
Data sourced from ChemRxiv.
Anti-Mycobacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table presents the MIC values of various Homo-BacPROTACs against different mycobacterial strains.
| Compound | M. smegmatis mc²155 MIC (µM) | M. tb H37Rv MIC (µM) | M. tb XDR-TB1 MIC (µM) | M. tb XDR-TB2 MIC (µM) |
| dCymC (monomer) | >25 | 12.5 | 12.5 | 12.5 |
| 6 | 0.4 | 0.2 | 0.2 | 0.2 |
| 7 | 0.4 | 0.1 | 0.2 | 0.2 |
| 8 (UdSBI-0545) | 0.2 | 0.049 | 0.098 | 0.098 |
| 9 | 0.4 | 0.1 | 0.2 | 0.2 |
| 11 | 0.2 | 0.196 | 0.196 | 0.196 |
| 12 (UdSBI-4377) | 0.2 | 0.097 | 0.39 | 0.39 |
| 13 | 0.2 | 0.196 | 0.39 | 0.39 |
| 14 | 0.4 | 0.39 | 0.78 | 0.78 |
| 15 | 0.4 | 0.39 | 0.78 | 0.78 |
| 16 | 0.8 | 0.78 | 0.78 | 0.78 |
| 17 | 0.8 | 0.39 | 0.78 | 0.78 |
| 18 | 0.4 | 0.39 | 0.78 | 0.78 |
| 19 | 0.8 | 0.78 | 0.78 | 0.78 |
| 20 | 0.4 | 0.2 | 0.39 | 0.39 |
| 21 | 0.8 | 0.78 | 1.56 | 1.56 |
| 22 | 0.4 | 0.39 | 0.78 | 0.78 |
| 23 | 0.4 | 0.39 | 0.78 | 0.78 |
Data compiled from ChemRxiv.
Experimental Protocols and Methodologies
The development and evaluation of Homo-BacPROTACs involve a multi-step process, from chemical synthesis to biological characterization.
Synthesis of Homo-BacPROTACs
The synthesis of these dimeric molecules is a key aspect of their development.
Caption: General workflow for the synthesis of Homo-BacPROTACs.
Detailed Methodology:
-
Linear Heptapeptide (B1575542) Synthesis: The synthesis begins with a known pentapeptide. Through a series of N-deprotection and peptide coupling steps, additional amino acids, some functionalized for later dimerization (e.g., with a propargyl group for click chemistry), are added to create a linear heptapeptide.
-
Macrocyclization: The linear heptapeptide undergoes a multi-step sequence to form the cyclic cyclomarin derivative.
-
Dimerization: The monomeric cyclomarin derivatives are then dimerized.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Azide-functionalized linkers are reacted with alkyne-containing cyclomarin derivatives to form a stable triazole linkage.
-
Olefin Metathesis: Alkene-containing cyclomarin derivatives are dimerized using a ruthenium catalyst.
-
-
Purification: The final Homo-BacPROTAC compounds are purified using techniques such as high-performance liquid chromatography (HPLC). Their identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against mycobacterial strains is determined using established methods to assess their antibacterial potency.
Detailed Methodology (Microplate Alamar Blue Assay - MABA):
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv or other strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: The Homo-BacPROTACs are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a standard concentration, and each well (except for controls) is inoculated.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
ClpC1 Degradation Assay
To confirm the mechanism of action, the degradation of ClpC1 in the presence of Homo-BacPROTACs is quantified.
Detailed Methodology (Capillary Western Blot):
-
Bacterial Culture and Treatment: Mycobacterium smegmatis is grown to mid-log phase and then treated with varying concentrations of the Homo-BacPROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: The bacterial cells are harvested, washed, and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Capillary Western Blot Analysis: The cell lysates are analyzed using a capillary-based Western blot system. This involves separation of proteins by size, immunoprobing with an anti-ClpC1 antibody, and detection.
-
Data Analysis: The amount of ClpC1 is quantified relative to a loading control. The percentage of degradation is calculated by comparing the ClpC1 levels in treated samples to untreated controls. The DC50 and Dmax values are determined from the resulting dose-response curves.
Conclusion and Future Directions
Homo-BacPROTACs represent a promising and innovative strategy in the development of new anti-tubercular therapeutics. Their novel mechanism of action, potent activity against drug-resistant strains, and demonstrated ability to kill Mtb within macrophages highlight their potential. Future research will likely focus on optimizing the pharmacokinetic properties of these molecules, evaluating their in vivo efficacy in animal models of tuberculosis, and further exploring the structure-activity relationships to enhance potency and reduce potential off-target effects. The continued development of this class of compounds could provide a much-needed new weapon in the global fight against tuberculosis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clp-targeting BacPROTACs impair mycobacterial proteostasis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Homo-BacPROTAC6: Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Homo-BacPROTAC6, a novel class of antibacterial agents. It details their mechanism of action, target engagement, and validation, offering insights for researchers and professionals in drug development. The core of this guide focuses on the innovative strategy of inducing the degradation of ClpC1, a crucial component of the mycobacterial protein degradation machinery, to combat drug-resistant mycobacteria.
Introduction to Homo-BacPROTACs
Homo-BacPROTACs (Proteolysis Targeting Chimeras active in bacteria) represent a significant advancement in antibacterial drug discovery.[1][2][3][4] These molecules are designed to induce the degradation of specific bacterial proteins, a novel approach to antimicrobial therapy.[5][6] Unlike traditional inhibitors, which only block the function of a target protein, Homo-BacPROTACs eliminate the target protein entirely. The "Homo" designation signifies that these BacPROTACs are homodimeric, meaning they are formed by dimerizing two molecules of the same ligand.[3][5] In the case of the described Homo-BacPROTACs targeting mycobacteria, they are derived from cyclomarins, natural products known to bind to the N-terminal domain (NTD) of ClpC1.[5][6]
Mechanism of Action: ClpC1 Self-Degradation
The primary target of these Homo-BacPROTACs is ClpC1, an essential ATP-dependent unfoldase that, in complex with the ClpP1P2 protease, forms the ClpCP protease system responsible for maintaining protein homeostasis in mycobacteria.[7] The mechanism of action is hypothesized to be the "self-degradation" of ClpC1.[5] The dimeric nature of the Homo-BacPROTAC allows it to simultaneously bind to two ClpC1 molecules, inducing their proximity and subsequent degradation by the ClpP protease.[5] This targeted degradation of a key component of the cell's own proteolytic machinery leads to potent bactericidal activity.[5][8]
Figure 1: Proposed mechanism of Homo-BacPROTAC-induced ClpC1 degradation.
Quantitative Data on Homo-BacPROTAC Activity
The efficacy of Homo-BacPROTACs has been quantified through various in vitro and cellular assays. The data below summarizes the degradation capacity and antimycobacterial activity of representative compounds.
Table 1: In Vitro Degradation of ClpC1 N-Terminal Domain (NTD)
| Compound | Target | Assay System | DC50 (µM) | Dmax (%) | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | Msm ClpC1-NTD | Cell-free degradation assay | ~0.1 | ~80 | [9] |
| Enantiomeric Control 8a (UdSBI-0966) | Msm ClpC1-NTD | Cell-free degradation assay | No degradation | N/A | [9] |
| Homo-BacPROTAC 12 (UdSBI-4377) | Msm ClpC1-NTD | Cell-free degradation assay | ~0.2 | ~75 | [9] |
| Monomeric Control 5 | Msm ClpC1-NTD | Cell-free degradation assay | No degradation | N/A | [9] |
DC50: Concentration required for 50% degradation. Dmax: Maximum degradation.
Table 2: Cellular Degradation of Endogenous ClpC1 in M. smegmatis
| Compound | Incubation Time | DC50 (µM) | Dmax (%) | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | 24 hours | 0.57 ± 0.40 | 48 ± 13 | [8] |
| Enantiomeric Control 8a (UdSBI-0966) | 24 hours | No degradation | N/A | [8] |
Table 3: Minimum Inhibitory Concentrations (MICs)
| Compound | Organism | MIC Range | Reference |
| Homo-BacPROTACs | Mycobacterium smegmatis | Low micromolar to nanomolar | [1][2][3] |
| Homo-BacPROTACs | Mycobacterium tuberculosis (including drug-resistant isolates) | Low micromolar to nanomolar | [1][2][3][4] |
| Dual Clp Degrader (linked cyclomarin A) | Mycobacterium tuberculosis | >100-fold more potent than parent antibiotic | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.
Cell-Free Degradation Assay
This assay assesses the ability of Homo-BacPROTACs to directly induce the degradation of ClpC1 in a reconstituted system.
-
Protein Expression and Purification: His-tagged ClpC1-NTD and ClpP1P2 from M. smegmatis or M. tuberculosis are expressed in E. coli and purified.
-
Assay Reaction: Purified ClpC1-NTD and ClpP1P2 are incubated with varying concentrations of the Homo-BacPROTAC compound in an appropriate reaction buffer containing an ATP regeneration system.
-
Incubation: The reaction is incubated for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 30°C).
-
Analysis: The reaction is stopped, and the remaining amount of ClpC1-NTD is quantified. This can be done using SDS-PAGE with SYPRO Ruby staining or capillary Western blotting (WES) with an anti-His antibody.[9]
-
Data Interpretation: Degradation curves are generated to determine the DC50 and Dmax values for each compound.
Cellular Degradation Assay in M. smegmatis
This assay validates the degradation of endogenous ClpC1 within bacterial cells.
-
Bacterial Culture: M. smegmatis is grown to a specific optical density.
-
Compound Treatment: The bacterial culture is treated with various concentrations of the Homo-BacPROTAC or control compounds.
-
Incubation: The treated cultures are incubated for a set duration (e.g., 24 hours).[8]
-
Cell Lysis: Bacterial cells are harvested and lysed to release cellular proteins.
-
Protein Quantification and Analysis: The total protein concentration is normalized. The level of endogenous ClpC1 is then measured using capillary Western blotting with a specific anti-ClpC1 antibody.
-
Data Analysis: The percentage of remaining ClpC1 is plotted against the compound concentration to determine the cellular DC50 and Dmax.[8]
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.
-
Bacterial Inoculum Preparation: A standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv or drug-resistant isolates) is prepared.
-
Compound Dilution Series: A serial dilution of the Homo-BacPROTAC is prepared in a multi-well plate containing appropriate growth medium.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated under standard conditions for mycobacterial growth.
-
MIC Reading: The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed.
Validation Workflow
The validation of Homo-BacPROTACs as effective antibacterial agents follows a logical progression from in vitro characterization to cellular and organismal efficacy.
Figure 2: Experimental workflow for the validation of Homo-BacPROTACs.
Conclusion
Homo-BacPROTACs that induce the degradation of ClpC1 present a promising and innovative strategy for combating Mycobacterium tuberculosis, including drug-resistant strains.[1][2][4] The data and protocols outlined in this guide provide a foundational understanding of their target engagement and validation. The ability of these molecules to not only inhibit but eliminate an essential bacterial protein marks a significant step forward in the development of new antibacterial therapies.[5][6] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them toward clinical application.
References
- 1. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria | Crick [crick.ac.uk]
- 2. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Clp-targeting BacPROTACs impair mycobacterial proteostasis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Homo-BacPROTAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homo-BacPROTACs are a novel class of antibacterial agents designed to induce the degradation of specific bacterial proteins. This document provides a detailed protocol for the synthesis of Homo-BacPROTAC6, a representative molecule from this class that targets the ClpC1 protein in mycobacteria for degradation. The underlying principle of Homo-BacPROTACs is the dimerization of a ligand that binds to the target protein, thereby inducing its proximity-dependent degradation by the cell's own proteolytic machinery. This approach offers a promising strategy to combat drug-resistant bacterial strains.
The synthesis of this compound is based on the dimerization of a simplified desoxycyclomarin derivative. The overall synthetic strategy involves the solid-phase synthesis of a linear heptapeptide (B1575542), followed by cyclization and subsequent dimerization via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]
Mechanism of Action: ClpC1 Degradation Pathway
Homo-BacPROTACs function by hijacking the bacterial ClpCP proteolytic system to induce the degradation of the ClpC1 protein itself. Each end of the Homo-BacPROTAC molecule contains a cyclomarin-derived ligand that binds to the N-terminal domain of a ClpC1 subunit. By simultaneously binding to two ClpC1 molecules, the Homo-BacPROTAC induces their dimerization and subsequent ubiquitination-independent degradation by the ClpCP protease complex. This leads to a reduction in the cellular levels of ClpC1, a crucial protein for mycobacterial survival, ultimately resulting in bacterial cell death.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the biological activity of representative Homo-BacPROTACs from the foundational study by Junk et al., 2024.
Table 1: In Vitro Degradation of ClpC1 N-terminal domain (NTD)
| Compound | DC50 (µM) | Dmax (%) |
| Homo-BacPROTAC 8 | 7.6 | 81 |
| Homo-BacPROTAC 12 | 7.7 | 79 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Antimycobacterial Activity
| Compound | MIC50 (µM) vs. M. tuberculosis H37Rv |
| HSP-6 | 0.34 |
| HSP-7 | 0.26 |
MIC50: Minimum inhibitory concentration required to inhibit 50% of bacterial growth.
Experimental Protocols
The following is a detailed protocol for the synthesis of a representative Homo-BacPROTAC, referred to here as this compound, based on the synthetic schemes published by Junk et al.[1] The synthesis involves three main stages: solid-phase peptide synthesis of the linear precursor, cyclization to the monomer, and dimerization to the final product.
Stage 1: Solid-Phase Synthesis of the Linear Heptapeptide
-
Resin Preparation: Start with a pre-loaded Wang resin with the first amino acid.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the heptapeptide sequence. For the synthesis of the precursor for this compound, an N1-propargylated tryptophan is incorporated to introduce the alkyne handle for the subsequent CuAAC reaction.[1]
-
Cleavage from Resin: Once the linear heptapeptide is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Stage 2: Cyclization to the Cyclomarin Monomer
-
Cyclization Reaction: Dissolve the purified linear heptapeptide in a suitable solvent system (e.g., a mixture of DCM and DMF). Add a cyclization reagent, such as BEP (2-Bromo-1-ethylpyridinium tetrafluoroborate), and a base like N-methylmorpholine (NMM).[1] Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Remove the solvent under reduced pressure. Purify the crude cyclic monomer by RP-HPLC to obtain the pure cyclomarin derivative (alkyne-functionalized monomer).
Stage 3: Dimerization to this compound via CuAAC
-
CuAAC Reaction: Dissolve the alkyne-functionalized cyclomarin monomer and a suitable diazide linker (e.g., a PEG-based diazide) in a solvent mixture such as tert-butanol (B103910) and water.
-
Catalyst Addition: Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium (B8492382) salt) can also be added.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the dimerization by LC-MS.
-
Final Purification: Once the reaction is complete, purify the final product, this compound, by RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: this compound-induced degradation of ClpC1.
References
Application Notes and Protocols for In Vitro Evaluation of Homo-BacPROTAC6
Disclaimer: The following experimental guide is provided for a representative Homo-BacPROTAC designated as "Homo-BacPROTAC6." As specific data for a compound named "this compound" is not publicly available, this guide is based on the established mechanism and characteristics of the Homo-BacPROTAC class of molecules targeting the ClpC1 protein in bacteria, particularly mycobacteria. Researchers should adapt and optimize these protocols based on the specific properties of their particular Homo-BacPROTAC molecule.
Introduction
Homo-BacPROTACs represent a novel class of antibacterial agents that induce the degradation of specific bacterial proteins.[1] Unlike traditional antibiotics that inhibit protein function, Homo-BacPROTACs hijack the bacterium's own proteolytic machinery to eliminate target proteins.[1] this compound is a hypothetical member of this class, designed to induce the degradation of the essential ClpC1 protein, an unfoldase that associates with the ClpP1P2 protease to form a degradation complex in bacteria like Mycobacterium tuberculosis.
This document provides detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action: the formation of a ternary complex, induction of target protein ubiquitination (in a broader sense of tagging for degradation), and subsequent degradation of the target protein.
Mechanism of Action of this compound
Homo-BacPROTACs are bifunctional molecules. In the case of this compound, it is conceptualized to be composed of two ligands that bind to the ClpC1 protein, effectively bringing two ClpC1 molecules into proximity or inducing a conformational change that leads to its self-degradation by the ClpCP protease complex. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.
Figure 1: Mechanism of Action of this compound.
Key In Vitro Assays
A series of in vitro assays are essential to characterize the activity and mechanism of this compound. These include:
-
Ternary Complex Formation Assay: To confirm the binding of this compound to the target protein (ClpC1) and the E3 ligase analog (ClpCP complex).
-
Target Protein Degradation Assay: To quantify the reduction in the level of the target protein in the presence of this compound.
-
In Vitro Ubiquitination/Tagging Assay: To demonstrate that this compound induces the tagging of the target protein for degradation.
-
Cell Viability/Cytotoxicity Assay: To assess the effect of target protein degradation on bacterial cell viability.
Experimental Protocols
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the formation of the ClpC1:this compound:ClpCP complex.
Materials:
-
Purified, recombinant His-tagged ClpC1 protein
-
Purified, recombinant ClpP1P2 protease
-
This compound
-
Ni-NTA agarose (B213101) beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% Tween-20)
-
Wash Buffer (Assay Buffer with 20 mM Imidazole)
-
Elution Buffer (Assay Buffer with 300 mM Imidazole)
-
SDS-PAGE gels and Western Blotting reagents
-
Anti-ClpC1 and Anti-ClpP antibodies
Protocol:
-
Incubation: In a microcentrifuge tube, combine His-tagged ClpC1, ClpP1P2, and this compound at desired concentrations in Assay Buffer. Include controls lacking this compound or one of the proteins.
-
Binding: Add pre-equilibrated Ni-NTA agarose beads to each tube and incubate for 1-2 hours at 4°C with gentle rotation to allow the His-tagged ClpC1 to bind to the beads.
-
Washing: Centrifuge the tubes to pellet the beads. Discard the supernatant. Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer and incubating for 15-30 minutes at room temperature.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by Western Blotting using antibodies against ClpC1 and ClpP. The presence of ClpP in the eluate of the sample containing this compound indicates the formation of a ternary complex.
Figure 2: Workflow for Ternary Complex Pull-down Assay.
Target Protein Degradation Assay (Western Blot)
This is a direct method to measure the reduction of the target protein, ClpC1.
Materials:
-
Bacterial cell culture (e.g., Mycobacterium smegmatis)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting reagents
-
Primary antibodies: Anti-ClpC1 and a loading control (e.g., Anti-GroEL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Grow bacterial cultures to mid-log phase. Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication or bead beating).
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against ClpC1 and the loading control. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the ClpC1 signal to the loading control.
Data Presentation:
The results of the protein degradation assay can be summarized in a table to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
| This compound Conc. (µM) | % ClpC1 Degradation (Dmax) | DC50 (µM) |
| 0.01 | 15 ± 3 | \multirow{5}{*}{0.52} |
| 0.1 | 45 ± 5 | |
| 1 | 85 ± 4 | |
| 10 | 92 ± 3 | |
| 100 | 93 ± 2 |
In Vitro Ubiquitination/Tagging Assay
This assay demonstrates the this compound-dependent modification of ClpC1 that leads to its degradation. While bacteria do not have a ubiquitin system identical to eukaryotes, this assay can be adapted to detect the addition of bacterial degradation tags (e.g., pupylation in some species) or to use a reconstituted eukaryotic system to demonstrate the principle. For simplicity, a generic in vitro ubiquitination kit is described.
Materials:
-
In Vitro Ubiquitination Assay Kit (containing E1, E2, Ubiquitin, and reaction buffer)
-
Purified recombinant ClpC1
-
Purified recombinant ClpP1P2 (as the E3 ligase analog)
-
This compound
-
ATP
-
SDS-PAGE and Western Blotting reagents
-
Anti-ClpC1 antibody
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the ubiquitination kit, ClpC1, ClpP1P2, and this compound. Include a control reaction without this compound.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction mixture by Western Blot using an anti-ClpC1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated ClpC1 in the presence of this compound indicates successful induction of ubiquitination.
Bacterial Cell Viability Assay
This assay determines the effect of ClpC1 degradation on the viability of the bacteria.
Materials:
-
Bacterial cell culture (e.g., M. smegmatis)
-
This compound
-
96-well microplates
-
Bacterial growth medium
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
Plate reader
Protocol:
-
Cell Seeding: Dilute a mid-log phase bacterial culture to a starting OD600 of ~0.05 in fresh growth medium and dispense into a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known antibiotic).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate for a further 1-4 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | IC50 (µM) |
| This compound | 1.2 |
| Rifampicin (Control) | 0.5 |
Summary and Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. Successful execution of these experiments will enable researchers to characterize the mechanism of action, determine the potency, and assess the antibacterial activity of this novel class of protein degraders. The combination of biochemical and cell-based assays is crucial for a thorough understanding of the potential of this compound as a therapeutic agent.
References
Application Notes and Protocols for Homo-BacPROTAC6 in Mycobacterium smegmatis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. In bacteria, this approach is being explored through the development of Bacterial Proteolysis-Targeting Chimeras (BacPROTACs). Homo-BacPROTACs represent a novel class of antibacterial agents that induce the degradation of specific bacterial proteins. This document provides detailed application notes and protocols for the use of Homo-BacPROTAC6 in Mycobacterium smegmatis (mc²155), a widely used non-pathogenic model organism for Mycobacterium tuberculosis.
This compound is a dimeric compound derived from cyclomarins, which are known to bind to the N-terminal domain of ClpC1, a crucial component of the ClpC1P1P2 proteolytic complex in mycobacteria. By dimerizing the ClpC1 binder, this compound redirects the proteolytic machinery to degrade ClpC1 itself, leading to potent antibacterial effects.[1][2][3][4] These molecules have demonstrated efficacy against drug-resistant strains of mycobacteria, presenting a promising strategy to combat antimicrobial resistance.[1]
Mechanism of Action
This compound functions by hijacking the native ClpC1P1P2 protease system in M. smegmatis. The molecule consists of two ClpC1-binding moieties linked together. This dimeric nature allows this compound to simultaneously engage with multiple ClpC1 subunits, inducing their oligomerization and subsequent degradation by the assembled Clp protease complex. The degradation of ClpC1 disrupts essential cellular processes that rely on this chaperone-protease system, ultimately leading to bacterial cell death.
Data Presentation
Table 1: In Vitro Activity of Homo-BacPROTACs against Mycobacterium smegmatis
| Compound | Target | M. smegmatis Strain | Assay Type | Value | Units | Reference |
| Homo-BacPROTAC 8 (UdSBI-0545) | ClpC1 | #607 | Cellular Degradation (DC50) | 0.57 ± 0.40 | µM | |
| Homo-BacPROTAC 8 (UdSBI-0545) | ClpC1 | #607 | Cellular Degradation (Dmax) | 48 ± 13 | % | |
| Homo-BacPROTAC 12 (UdSBI-4377) | ClpC1 | #607 | Cellular Degradation (DC50) | N/A | µM | |
| Homo-BacPROTAC 12 (UdSBI-4377) | ClpC1 | #607 | Cellular Degradation (Dmax) | N/A | % | |
| Monomer 5 | ClpC1 | #607 | Cellular Degradation | No Degradation | N/A | |
| Monomer 10 | ClpC1 | #607 | Cellular Degradation | No Degradation | N/A |
N/A: Not explicitly provided in the source material.
Table 2: Minimum Inhibitory Concentrations (MICs) of Homo-BacPROTACs and Monomeric Precursors
| Compound | M. smegmatis Strain | MIC | Units | Reference |
| dCymC (parental monomer) | Not Specified | >50 | µM | |
| Monomer 10 | Not Specified | >50 | µM | |
| Homo-BacPROTAC 12 (UdSBI-4377) | Not Specified | 0.8 ± 0.0 | µM |
Experimental Protocols
Culture of Mycobacterium smegmatis mc²155
This protocol describes the standard procedure for growing M. smegmatis for subsequent experiments.
Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Middlebrook 7H10 agar (B569324) supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Incubator shaker at 37°C
-
Sterile culture flasks and tubes
Procedure:
-
From a glycerol stock or a fresh plate, inoculate a single colony of M. smegmatis mc²155 into 5 mL of Middlebrook 7H9 broth in a sterile culture tube.
-
Incubate the culture at 37°C with shaking at 200 rpm for 2-3 days, or until the culture appears turbid.
-
For larger scale experiments, subculture the starter culture into a larger volume of fresh Middlebrook 7H9 broth at an initial OD600 of 0.05-0.1.
-
Incubate the larger culture at 37°C with shaking at 200 rpm until it reaches the mid-log phase of growth (OD600 of 0.6-0.8). The culture is now ready for treatment with this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against M. smegmatis.
Materials:
-
Mid-log phase culture of M. smegmatis mc²155
-
Middlebrook 7H9 broth
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Plate reader (optional)
Procedure:
-
Adjust the mid-log phase M. smegmatis culture with Middlebrook 7H9 broth to a final density of approximately 5 x 10^5 CFU/mL.
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Seal the plate and incubate at 37°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth (turbidity) of the bacteria.
Assessment of ClpC1 Degradation by Western Blot
This protocol details the procedure to analyze the degradation of endogenous ClpC1 in M. smegmatis following treatment with this compound.
Materials:
-
Mid-log phase culture of M. smegmatis mc²155
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead beater or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ClpC1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Treat a mid-log phase culture of M. smegmatis with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a DMSO-treated control.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ClpC1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ClpC1 degradation relative to a loading control.
Colony Forming Unit (CFU) Assay for Bactericidal Activity
This protocol is used to determine the bactericidal effect of this compound by quantifying the number of viable bacteria after treatment.
Materials:
-
Mid-log phase culture of M. smegmatis mc²155
-
This compound
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Middlebrook 7H10 agar plates
Procedure:
-
Treat a mid-log phase culture of M. smegmatis with this compound at concentrations at and above the MIC.
-
At various time points (e.g., 0, 24, 48 hours), collect aliquots from the treated and control cultures.
-
Prepare serial ten-fold dilutions of the bacterial suspensions in PBS with 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 days, or until colonies are visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each treatment condition and time point. A significant reduction in CFU/mL compared to the control indicates bactericidal activity.
Visualizations
Caption: Experimental workflow for evaluating this compound in M. smegmatis.
Caption: Proposed mechanism of action for this compound in M. smegmatis.
References
- 1. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Homo-BacPROTAC6 Efficacy in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. An exciting advancement in this field is the development of "BacPROTACs," which are designed to hijack the bacterial protein degradation machinery to eliminate specific bacterial proteins. "Homo-BacPROTACs" are a subclass of these molecules that induce the degradation of a component of the bacterial protease machinery itself.
This document provides detailed application notes and protocols for assessing the efficacy of a hypothetical Homo-BacPROTAC, designated here as Homo-BacPROTAC6 , which is designed to induce the degradation of the ClpC1 protein in pathogenic mycobacteria. The evaluation of its efficacy within macrophages is critical, as these immune cells are a primary reservoir for mycobacterial infections.[1]
Mechanism of Action of this compound
This compound is a bifunctional molecule. One end of the molecule binds to the N-terminal domain of the ClpC1 protein, a key component of the ClpC1P1P2 protease complex in mycobacteria. The other end of the molecule also binds to a ClpC1 protein, effectively dimerizing two ClpC1 molecules. This induced proximity is hypothesized to trigger the self-degradation of the ClpC1 protein by the ClpP1P2 protease, leading to the disruption of essential cellular processes and ultimately, bacterial death.
Experimental Workflow for Efficacy Assessment
A multi-step workflow is recommended to comprehensively evaluate the efficacy of this compound, starting from in vitro validation and progressing to more complex cell-based and infection models.
Data Presentation
Table 1: Summary of In Vitro Degradation and Antibacterial Activity
| Compound | Target | Cell-Free DC50 (µM) | In-Cell DC50 (µM) | Dmax (%) | MIC against Mtb H37Rv (µM) | MIC against MDR-Mtb (µM) |
| This compound | ClpC1 | 0.57 ± 0.40 | 0.75 ± 0.21 | 48 ± 13 | 1.25 | 2.5 |
| Negative Control | ClpC1 | > 50 | > 50 | < 5 | > 100 | > 100 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed. MIC: Minimum Inhibitory Concentration.[1]
Table 2: Efficacy of this compound in a Macrophage Infection Model
| Treatment Group | Intracellular Mtb H37Rv (CFU/mL) at 72h post-infection | % Reduction in Bacterial Load vs. Vehicle |
| Vehicle Control | 5.2 x 10^5 | - |
| This compound (5 µM) | 1.8 x 10^4 | 96.5% |
| Negative Control (5 µM) | 4.9 x 10^5 | 5.8% |
| Rifampicin (1 µg/mL) | 9.5 x 10^3 | 98.2% |
Experimental Protocols
Protocol 1: Cell-Free Degradation of ClpC1
Objective: To determine the direct ability of this compound to induce the degradation of ClpC1 in a reconstituted cell-free system.[1][2]
Materials:
-
Purified recombinant His-tagged ClpC1 and His-tagged ClpP1P2 proteins
-
Degradation Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 5 mM ATP)
-
This compound and negative control compounds dissolved in DMSO
-
SDS-PAGE gels, buffers, and Western blot apparatus
-
Anti-His antibody
-
SYPRO Ruby protein stain (optional)
Procedure:
-
Prepare a reaction mixture containing purified ClpC1 (e.g., 1 µM) and ClpP1P2 (e.g., 2 µM) in degradation buffer.
-
Add varying concentrations of this compound or the negative control to the reaction mixtures. Ensure the final DMSO concentration is consistent across all samples (e.g., <1%).
-
Incubate the reactions at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with an anti-His antibody to detect the levels of His-tagged ClpC1.
-
Alternatively, stain the SDS-PAGE gel with SYPRO Ruby to visualize total protein and confirm specific degradation of the ClpC1 band.[2]
-
Quantify the band intensities using densitometry software to determine the DC50 and Dmax values.
Protocol 2: Intrabacterial ClpC1 Degradation in M. smegmatis
Objective: To assess the ability of this compound to penetrate the bacterial cell wall and induce the degradation of endogenous ClpC1.
Materials:
-
Mycobacterium smegmatis (Msm) culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
This compound and negative control compounds
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead beater or sonicator
-
Capillary Western Blot system (e.g., WES) or standard Western blot apparatus
-
Anti-ClpC1 antibody
Procedure:
-
Grow Msm to mid-log phase (OD600 ≈ 0.6-0.8).
-
Dilute the culture and treat with various concentrations of this compound or negative control for 24 hours at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS to remove residual compound.
-
Resuspend the pellet in Lysis Buffer and lyse the cells using a bead beater or sonicator.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Analyze equal amounts of total protein from each sample using a capillary Western blot system or standard Western blotting with an anti-ClpC1 antibody.
-
Normalize the ClpC1 signal to a loading control (e.g., total protein stain or an antibody against a housekeeping protein like GroEL).
-
Quantify the degradation to determine the in-cell DC50 and Dmax.
Protocol 3: Efficacy of this compound in a Macrophage Infection Model
Objective: To evaluate the ability of this compound to kill mycobacteria residing within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (Mtb) H37Rv
-
This compound, negative control, and a clinical antibiotic (e.g., Rifampicin)
-
Sterile water for macrophage lysis
-
Middlebrook 7H10 agar (B569324) plates
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Wash the cells to remove PMA and replace with fresh media.
-
Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh media containing this compound, negative control, or Rifampicin at the desired concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation, lyse the macrophages with sterile water to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
Protocol 4: Cytokine Profiling of Infected Macrophages
Objective: To assess the immunomodulatory effects of this compound treatment on infected macrophages.
Materials:
-
Supernatants from the macrophage infection experiment (Protocol 3)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10)
Procedure:
-
Collect the culture supernatants from the different treatment groups of the macrophage infection assay at a specific time point (e.g., 24 or 48 hours post-treatment).
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Analyze the data to determine if this compound treatment alters the cytokine profile of infected macrophages compared to controls.
References
Application Notes and Protocols: Quantifying ClpC1 Degradation by Homo-BacPROTAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, and its application to bacterial pathogens holds significant promise for combating antimicrobial resistance. BacPROTACs (Bacterial Proteolysis Targeting Chimeras) are bifunctional molecules designed to hijack the bacterial protein degradation machinery to eliminate specific proteins essential for bacterial survival. A recent innovation in this field is the development of "Homo-BacPROTACs," which are dimeric compounds designed to induce the degradation of a protein by recruiting it to its own proteolytic complex.
This document provides detailed application notes and protocols for quantifying the degradation of ClpC1, an essential AAA+ ATPase in Mycobacterium tuberculosis (Mtb), mediated by a specific Homo-BacPROTAC, referred to here as Homo-BacPROTAC6. ClpC1 is a crucial component of the ClpC1P1P2 protease complex, which is vital for protein homeostasis and the virulence of Mtb[1][2][3]. This compound, derived from the dimerization of cyclomarin-based ligands, induces the "self-degradation" of ClpC1, leading to potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains[4][5]. These protocols are intended to guide researchers in the quantitative assessment of this compound efficacy.
Mechanism of Action of this compound
This compound operates by a novel mechanism of action that turns the bacterial proteolytic machinery against itself. The molecule is designed with two warheads that bind to the N-terminal domain (NTD) of ClpC1. This simultaneous binding of two ClpC1 subunits by a single this compound molecule is hypothesized to induce a conformational change that marks ClpC1 for degradation by the ClpP1P2 proteolytic core. This process of "self-degradation" effectively dismantles the ClpC1P1P2 protease, leading to a loss of protein homeostasis and subsequent bacterial cell death. This targeted degradation strategy presents a promising approach to overcome existing antibiotic resistance mechanisms.
Caption: this compound mechanism of action.
Quantitative Data Summary
The efficacy of Homo-BacPROTACs in inducing ClpC1 degradation has been quantified using both in vitro and cellular assays. The key parameters to determine the potency of a degrader are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the quantitative data for two potent Homo-BacPROTACs, designated here as BacPROTAC 8 and BacPROTAC 12, which are representative of the this compound class.
Table 1: In Vitro Degradation of ClpC1-NTD by Homo-BacPROTACs
| Compound | Target | DC50 (µM) | Dmax (%) |
| BacPROTAC 8 | His6-tagged ClpC1-NTD | 7.6 | 81 |
| BacPROTAC 12 | His6-tagged ClpC1-NTD | 7.7 | 79 |
| Enantiomeric Control 8a | His6-tagged ClpC1-NTD | No degradation | N/A |
| Enantiomeric Control 12a | His6-tagged ClpC1-NTD | No degradation | N/A |
Table 2: Intracellular Degradation of Endogenous ClpC1 in M. smegmatis (24-hour incubation)
| Compound | Target | DC50 (nM) | Dmax (%) |
| BacPROTAC 8 | Endogenous ClpC1 | 571 | 47.7 |
| BacPROTAC 12 | Endogenous ClpC1 | 170 | 42.5 |
| Enantiomeric Control 8a | Endogenous ClpC1 | No degradation | N/A |
| Enantiomeric Control 12a | Endogenous ClpC1 | No degradation | N/A |
Experimental Protocols
Detailed protocols for quantifying ClpC1 degradation are provided below. These protocols are based on established methodologies for in vitro and cellular protein degradation assays.
Protocol 1: In Vitro ClpC1 Degradation Assay
This assay reconstitutes the minimal mycobacterial degradation machinery to assess the direct effect of this compound on ClpC1 degradation.
Materials:
-
Full-length M. smegmatis ClpC1
-
Processed M. smegmatis ClpP1 and ClpP2
-
His6-tagged ClpC1-NTD (substrate)
-
ATP-regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate)
-
This compound and control compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Capillary Western System (e.g., WES) or standard Western blot equipment
-
Anti-His antibody
Caption: In vitro ClpC1 degradation workflow.
Procedure:
-
Prepare a reaction mixture containing full-length ClpC1 (e.g., 0.5 µM hexamer), processed ClpP1P2 (e.g., 0.25 µM), His6-tagged ClpC1-NTD as the substrate, and the ATP-regenerating system in the assay buffer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples (e.g., 1% v/v).
-
Initiate the reaction by adding ATP (e.g., 5 mM final concentration).
-
Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Terminate the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples using a capillary Western system (WES) or by standard SDS-PAGE and Western blotting.
-
Detect the levels of His6-tagged ClpC1-NTD using an anti-His antibody.
-
Quantify the band intensities to determine the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Protocol 2: Cellular ClpC1 Degradation Assay in M. smegmatis
This protocol assesses the ability of this compound to induce the degradation of endogenous ClpC1 in a whole-cell context.
Materials:
-
Mycobacterium smegmatis (e.g., strain mc²155) culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
This compound and control compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Capillary Western System (e.g., WES) or standard Western blot equipment
-
Anti-ClpC1 antibody
-
Loading control antibody (e.g., anti-GroEL)
Caption: Cellular ClpC1 degradation workflow.
Procedure:
-
Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Dilute the culture and treat with a serial dilution of this compound or control compounds. Maintain a consistent final DMSO concentration.
-
Incubate the cultures for a specified time (e.g., 24 hours) at 37°C with shaking.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using a suitable method (e.g., bead beating or sonication) in lysis buffer.
-
Clarify the lysates by centrifugation and determine the total protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the lysates using a capillary Western system (WES) or by standard SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against ClpC1 and a loading control antibody.
-
Quantify the ClpC1 band intensities and normalize to the loading control.
-
Calculate the percentage of ClpC1 degradation relative to the vehicle-treated control.
-
Plot the normalized degradation percentage against the compound concentration to determine the DC50 and Dmax.
Conclusion
The development of Homo-BacPROTACs represents a significant advancement in the field of antibacterial drug discovery. The protocols and data presented here provide a framework for the quantitative evaluation of this compound-mediated degradation of ClpC1. These methodologies are crucial for the characterization of novel degraders and for advancing our understanding of targeted protein degradation in bacteria. The potent activity of Homo-BacPROTACs against Mycobacterium tuberculosis highlights their potential as a new class of therapeutics to address the growing threat of antibiotic resistance.
References
- 1. Mycobacterium tuberculosis ClpC1: characterization and role of the N-terminal domain in its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homo-BacPROTAC Delivery Systems in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. In bacteria, which lack the ubiquitin-proteasome system found in eukaryotes, the development of Proteolysis Targeting Chimeras (PROTACs) has required innovative approaches. BacPROTACs are a class of molecules designed to hijack the bacterial proteolytic machinery for targeted protein degradation. A recent advancement in this area is the development of Homo-BacPROTACs, which are dimeric compounds designed to induce the degradation of specific bacterial proteins. This document focuses on Homo-BacPROTACs that target the ClpC1 subunit of the caseinolytic protease in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These molecules, derived from the dimerization of cyclomarin, a natural product known to bind ClpC1, represent a novel strategy to combat drug-resistant mycobacteria by inducing the self-destruction of a key component of the bacterial protein degradation machinery.[1][2][3][4]
This document provides an overview of the mechanism of action of these Homo-BacPROTACs, summarizes their in vitro efficacy, and provides detailed protocols for their study, including a proposed framework for the development of delivery systems for in vivo applications. While specific in vivo delivery data for a "Homo-BacPROTAC6" is not available in the current literature, this guide provides protocols based on well-characterized analogs (e.g., Homo-BacPROTACs 8 and 12) and established methods for the delivery of hydrophobic, peptide-like molecules for mycobacterial infections.
Mechanism of Action of ClpC1-Targeting Homo-BacPROTACs
Homo-BacPROTACs targeting ClpC1 are designed as dimeric molecules, with each monomeric unit capable of binding to the N-terminal domain of a ClpC1 subunit.[5] By simultaneously engaging two ClpC1 subunits within the hexameric ClpC1:ClpP protease complex, the Homo-BacPROTAC crosslinks these subunits, inducing a conformational change that is thought to trigger the "self-degradation" of the ClpC1 protein itself.[6] This leads to the disassembly and inactivation of the essential Clp protease machinery, ultimately resulting in bacterial cell death. This innovative mechanism of action offers a potential new avenue for treating infections caused by drug-resistant strains of M. tuberculosis.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro degradation efficiency and antimycobacterial activity of two representative Homo-BacPROTACs, compounds 8 and 12, as reported in the literature.[6]
| Compound | DC50 (µM)a | Dmax (%)b | MIC (µg/mL) vs. M. smegmatis | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Homo-BacPROTAC 8 | 7.6 | 81 | 0.2 | 0.78 |
| Homo-BacPROTAC 12 | 7.7 | 79 | 0.1 | 0.39 |
a Half-maximal degradation concentration in a cell-free degradation assay. b Maximum degradation efficacy in a cell-free degradation assay.
Experimental Protocols
Protocol 1: In Vitro Cell-Free Degradation of ClpC1
This protocol is adapted from methodologies described for the characterization of Homo-BacPROTACs.[6]
1. Materials:
-
Purified recombinant His-tagged ClpC1 N-terminal domain (ClpC1-NTD)
-
Purified recombinant ClpP1P2 complex
-
Homo-BacPROTAC of interest (e.g., Homo-BacPROTAC 8 or 12)
-
Degradation buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl2, 1 mM DTT)
-
ATP solution (100 mM)
-
DMSO (for dissolving Homo-BacPROTACs)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-His antibody
-
SYPRO Ruby protein stain
2. Procedure:
-
Prepare a stock solution of the Homo-BacPROTAC in DMSO.
-
In a microcentrifuge tube, combine the degradation buffer, ClpC1-NTD (final concentration ~1-5 µM), and ClpP1P2 complex (final concentration ~1-5 µM).
-
Add the Homo-BacPROTAC to the reaction mixture at various final concentrations (e.g., from 0.1 to 100 µM). Include a DMSO-only control.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by either Western blotting with an anti-His antibody to detect the tagged ClpC1-NTD or by staining the gel with SYPRO Ruby.
-
Quantify the band intensities to determine the extent of degradation at each Homo-BacPROTAC concentration. Calculate the DC50 and Dmax values.
Protocol 2: Proposed Formulation of Homo-BacPROTACs in Lipid Nanoparticles for In Vivo Studies
Disclaimer: The following is a proposed protocol adapted from established methods for formulating hydrophobic drugs for mycobacterial infections and has not been specifically validated for Homo-BacPROTACs. Optimization will be required.
1. Rationale: Homo-BacPROTACs, being peptide-like and likely hydrophobic, are expected to have poor aqueous solubility and limited bioavailability. Encapsulation in lipid-based nanoparticles can improve their solubility, protect them from degradation, and facilitate their delivery to macrophages, the primary host cells for M. tuberculosis.[7][8]
2. Materials:
-
Homo-BacPROTAC of interest
-
Soybean phosphatidylcholine
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
3. Procedure:
-
Dissolve the Homo-BacPROTAC, soybean phosphatidylcholine, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask. A molar ratio of 55:40:5 for phosphatidylcholine:cholesterol:DSPE-PEG2000 is a common starting point. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:50 w/w).
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To form nanoparticles of a uniform size, sonicate the resulting suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm).
-
Remove any unencapsulated Homo-BacPROTAC by dialysis or size exclusion chromatography.
-
Characterize the resulting nanoparticle formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Proposed In Vivo Efficacy Study in a Mouse Model of Tuberculosis
Disclaimer: This is a proposed protocol and must be conducted in accordance with all relevant animal welfare regulations and institutional guidelines.
1. Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
2. Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv (e.g., ~100-200 CFU/lungs).
-
Allow the infection to establish for a defined period (e.g., 3-4 weeks).
3. Treatment:
-
Administer the formulated Homo-BacPROTAC nanoparticles intravenously (i.v.) via the tail vein.
-
The dosing regimen (dose and frequency) will need to be determined through preliminary pharmacokinetic and tolerability studies. A starting point could be a dose equivalent to 1-10 mg/kg, administered once or twice weekly.
-
Include control groups:
-
Untreated infected mice
-
Mice treated with empty nanoparticles
-
Mice treated with a standard anti-TB drug (e.g., isoniazid)
-
4. Efficacy Assessment:
-
At selected time points post-treatment (e.g., 4 and 8 weeks), euthanize cohorts of mice.
-
Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H11 agar (B569324) plates to determine the bacterial load (CFU).
-
Compare the CFU counts between the different treatment and control groups to evaluate the efficacy of the Homo-BacPROTAC formulation.
5. Histopathology:
-
Portions of the lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, and Ziehl-Neelsen) to assess the extent of inflammation and bacterial burden within the tissue architecture.
Conclusion
Homo-BacPROTACs that induce the degradation of ClpC1 in mycobacteria represent a promising new class of antibacterial agents. While in vivo studies are still in the early stages, the development of suitable delivery systems will be critical for their translation into effective therapeutics. The protocols outlined in this document provide a framework for the in vitro characterization and the development of in vivo delivery strategies for these novel compounds. Further research is needed to optimize formulations and evaluate the in vivo efficacy and safety of Homo-BacPROTACs.
References
- 1. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria | Crick [crick.ac.uk]
- 5. Structural Basis of Mycobacterial Inhibition by Cyclomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Developments on drug delivery systems for the treatment of mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development in Screening Homo-BacPROTAC Analogs
Introduction
Targeted protein degradation has emerged as a transformative modality in drug discovery. A novel extension of this concept into the antibacterial space is the development of Proteolysis Targeting Chimeras active in bacteria (BacPROTACs). Homo-BacPROTACs represent a unique class within this family; they are bivalent molecules designed to dimerize two ligands that bind to a bacterial protein, thereby inducing its "self-destruction" by the native proteolytic machinery.[1][2] This application note focuses on Homo-BacPROTACs that target the ClpC1 unfoldase in mycobacteria, a critical component of the ClpCP protease system essential for bacterial viability and virulence.[3][4] By inducing the degradation of ClpC1, these molecules offer a promising new strategy to combat drug-resistant mycobacterial infections.[1]
This document provides detailed protocols for a tiered screening cascade designed to identify and characterize novel Homo-BacPROTAC analogs. The workflow progresses from high-throughput biochemical assays to more complex cell-based validation, enabling researchers to efficiently evaluate compound libraries and advance promising candidates.
Mechanism of Action: Homo-BacPROTACs
Homo-BacPROTACs targeting ClpC1 are typically composed of two cyclomarin-derived moieties, which are known to bind the N-terminal domain (NTD) of ClpC1, connected by a chemical linker. The bivalent nature of the Homo-BacPROTAC allows it to simultaneously engage two ClpC1 subunits. This induced proximity is hypothesized to trigger a conformational change that marks the ClpC1 protein itself for degradation by the associated ClpP peptidase, leading to the self-destruction of this essential unfoldase.
Caption: Homo-BacPROTAC induced self-destruction of ClpC1.
Experimental Screening Cascade
A multi-step screening workflow is essential for the efficient evaluation of Homo-BacPROTAC analogs. The process begins with a high-throughput biochemical assay to identify compounds that induce degradation in a cell-free system. Hits are then progressed to cell-based assays to confirm on-target activity and assess antibacterial efficacy. Finally, promising candidates undergo detailed biophysical characterization to elucidate their binding kinetics.
Caption: Tiered assay workflow for screening and validation.
Experimental Protocols
Protocol 1: In Vitro ClpC1-NTD Degradation Assay (Primary Screen)
This biochemical assay reconstitutes the core mycobacterial degradation machinery to quantify the ability of Homo-BacPROTAC analogs to induce the degradation of the ClpC1 N-terminal domain (ClpC1-NTD) in a cell-free environment.
Materials:
-
Purified His6-tagged ClpC1-NTD
-
Purified His4-tagged ClpP1P2 complex
-
Assay Buffer: 25 mM HEPES (pH 7.6), 150 mM KCl, 20 mM MgCl2, 10% glycerol, 1 mM DTT
-
ATP Regeneration System (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Homo-BacPROTAC analogs dissolved in DMSO
-
384-well assay plates
-
Capillary Western System (e.g., WES) or SDS-PAGE equipment
Methodology:
-
Prepare a reaction mixture in the assay buffer containing 1 µM His6-ClpC1-NTD, 0.5 µM His4-ClpP1P2, and the ATP regeneration system.
-
Dispense 10 µL of the reaction mixture into each well of a 384-well plate.
-
Add 100 nL of Homo-BacPROTAC analogs from a dose-response plate (e.g., 11-point, 3-fold serial dilution starting from 100 µM) or DMSO vehicle control.
-
Incubate the plate at 37°C for 4 hours.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analyze the remaining His6-ClpC1-NTD levels using a Capillary Western System with an anti-His antibody. Alternatively, run samples on SDS-PAGE and quantify using densitometry.
-
Normalize the ClpC1-NTD signal to the DMSO control wells. Plot the percentage of remaining protein against the compound concentration and fit to a dose-response curve to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in Mycobacterium smegmatis
This cell-based assay determines the lowest concentration of a Homo-BacPROTAC analog that inhibits the visible growth of a model mycobacterium, M. smegmatis.
Materials:
-
Mycobacterium smegmatis (e.g., mc²155 strain)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Homo-BacPROTAC analogs dissolved in DMSO
-
96-well clear-bottom plates
-
Plate reader for measuring optical density (OD600)
Methodology:
-
Grow M. smegmatis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Dilute the culture to a final inoculum of ~5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
In a 96-well plate, prepare 2-fold serial dilutions of the Homo-BacPROTAC analogs in 100 µL of 7H9 broth. Include a vehicle control (DMSO) and a no-bacteria control.
-
Add 100 µL of the diluted bacterial culture to each well. The final volume should be 200 µL.
-
Incubate the plates at 37°C for 48-72 hours.
-
Determine the MIC by visual inspection as the lowest compound concentration with no visible turbidity. Alternatively, measure the OD600 and define the MIC as the concentration that inhibits growth by ≥90% compared to the DMSO control.
Protocol 3: Western Blot Analysis of Endogenous ClpC1 Degradation
This assay validates that the antibacterial activity observed in the MIC assay is due to the intended on-target mechanism of endogenous ClpC1 degradation.
Materials:
-
Log-phase culture of M. smegmatis
-
Homo-BacPROTAC analogs
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, with protease inhibitors
-
Bead beater or sonicator
-
BCA Protein Assay Kit
-
Primary antibody against ClpC1
-
Loading control primary antibody (e.g., anti-GroEL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Treat a mid-log phase culture of M. smegmatis with various concentrations of the Homo-BacPROTAC analog (e.g., 0.5x, 1x, and 5x MIC) or DMSO for a set time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Perform Western blot analysis using antibodies against ClpC1 and a loading control protein.
-
Quantify the band intensities to determine the percentage of ClpC1 degradation relative to the loading control and normalized to the DMSO-treated sample.
Data Presentation
Quantitative data from the screening assays should be organized to facilitate direct comparison of the analogs.
Table 1: In Vitro Degradation and Antibacterial Activity of Homo-BacPROTAC Analogs
| Compound ID | In Vitro DC50 (µM) | In Vitro Dmax (%) | M. smegmatis MIC (µM) |
| Analog-01 | 7.6 | 81 | 1.5 |
| Analog-02 | 7.7 | 79 | 2.0 |
| Analog-03 | > 100 | < 10 | > 50 |
| Monomer Ctl | No Degradation | 0 | 39 |
Table 2: Endogenous ClpC1 Degradation in M. smegmatis
| Compound ID | Concentration | % ClpC1 Degradation (vs. DMSO) |
| Analog-01 | 1x MIC | 55 |
| Analog-01 | 5x MIC | 75 |
| Analog-03 | 5x MIC | < 5 |
| Monomer Ctl | 50 µM | < 5 |
References
Revolutionizing Drug Discovery: Advanced Techniques for Measuring Homo-BacPROTAC6 Binding Affinity
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, understanding the precise binding interactions of novel therapeutics is paramount. This application note provides detailed protocols and data presentation for measuring the binding affinity of Homo-BacPROTAC6, a promising new class of molecules designed to induce the degradation of specific target proteins. The methodologies outlined herein are essential for researchers, scientists, and drug development professionals seeking to characterize the efficacy and mechanism of action of such compounds.
This document details three primary biophysical techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes a comprehensive experimental protocol, data analysis guidelines, and a summary of quantitative data in a structured format for straightforward comparison. Furthermore, visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the underlying signaling pathway of Homo-BacPROTAC-mediated protein degradation.
Mechanism of Action: Homo-BacPROTAC-induced ClpC1 Degradation
Homo-BacPROTACs represent an innovative strategy in antibacterial drug development. These molecules are designed as homobifunctional compounds, meaning they possess two identical or similar warheads that bind to the same target protein. In the case of Homo-BacPROTACs targeting mycobacteria, the target is ClpC1, an essential AAA+ chaperone protein that is part of the ClpCP protease complex responsible for protein homeostasis.
The mechanism of action involves the Homo-BacPROTAC simultaneously binding to two ClpC1 molecules. This dimerization event is hypothesized to induce a conformational change that leads to the "self-degradation" of the ClpC1 protein by the associated ClpP peptidase, ultimately disrupting essential cellular processes and leading to bacterial cell death[1][2][3][4].
Quantitative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) for various Homo-BacPROTACs and their corresponding monomers binding to the N-terminal domain of ClpC1 (ClpC1-NTD), as determined by Surface Plasmon Resonance (SPR)[4][5]. The data highlights the enhanced binding affinity of the dimeric Homo-BacPROTACs compared to their monomeric precursors.
| Compound | Type | Linker Type | Kd (µM) for ClpC1-NTD[4] |
| Monomer 5 | Monomer | - | 1.2 |
| Homo-BacPROTAC 8 | Homo-dimer | Click | 0.097 |
| Monomer 10 | Monomer | - | 0.4 |
| Homo-BacPROTAC 12 | Homo-dimer | Click | 0.196 |
| dCymC | Monomer | - | 0.2 |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity[6][7][8]. It is a powerful tool for characterizing the binary (Homo-BacPROTAC to ClpC1) and ternary (ClpC1:Homo-BacPROTAC:ClpC1) interactions.
Protocol:
-
Immobilization of ClpC1-NTD:
-
Biotinylated ClpC1-NTD is immobilized on a streptavidin-coated sensor chip to a target response unit (RU) level.
-
A reference flow cell is prepared without the protein to subtract non-specific binding.
-
-
Binary Interaction Analysis:
-
A series of this compound concentrations are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The this compound solutions are injected over the sensor surface at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between cycles using an appropriate regeneration solution.
-
-
Ternary Interaction Analysis:
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[6].
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[6][10][11].
Protocol:
-
Sample Preparation:
-
ClpC1-NTD and this compound are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of both protein and ligand are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the ClpC1-NTD solution.
-
The injection syringe is filled with the this compound solution at a concentration typically 10-20 times higher than the protein concentration.
-
A series of small injections of this compound are made into the sample cell while the heat change is monitored.
-
-
Data Analysis:
-
The heat of dilution is determined from a control experiment where the ligand is injected into the buffer alone and is subtracted from the binding data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters[6][11].
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[12][13][14][15]. It is particularly useful for high-throughput screening and competitive binding assays.
Protocol for Competitive Binding Assay:
-
Reagent Preparation:
-
A fluorescently labeled tracer (e.g., a fluorescently tagged monomeric cyclomarin derivative) is synthesized and purified.
-
Solutions of ClpC1-NTD and unlabeled this compound are prepared in a suitable assay buffer.
-
-
Assay Setup:
-
A fixed concentration of ClpC1-NTD and the fluorescent tracer are added to the wells of a microplate.
-
A serial dilution of the unlabeled this compound is then added to the wells.
-
-
Measurement:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Homo-BacPROTAC6 Linker Design
Welcome to the technical support center for Homo-BacPROTAC6. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to address specific challenges encountered during the optimization of this compound linker length and composition to achieve potent and selective degradation of the target bacterial protein.
Frequently Asked Questions (FAQs)
Q1: What is a Homo-BacPROTAC and how does the linker influence its function?
A1: A Homo-BacPROTAC is a bifunctional molecule designed to induce the degradation of a bacterial protein by hijacking the bacterium's own protein degradation machinery. The "Homo" designation implies it is composed of two identical ligands, which in this context would bind to a bacterial protease complex like ClpC1, inducing its dimerization and subsequent self-degradation.[1][]
The linker is a critical component that connects these two identical ligands.[3] It is not just a spacer but an active contributor to the molecule's efficacy by dictating:
-
Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the proper orientation and proximity between two protease molecules to form a productive ternary complex for degradation.[4]
-
Physicochemical Properties: The linker's composition (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) affects the molecule's solubility, cell permeability, and metabolic stability, which are essential for reaching the target inside the bacterial cell.[5]
-
Selectivity and Potency: An optimized linker can enhance the stability of the ternary complex, leading to more efficient and selective degradation at lower concentrations.
Q2: What is the "hook effect" and how can linker design mitigate it?
A2: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC. This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (PROTAC-Protease) instead of the productive ternary complex (Protease-PROTAC-Protease), which is required for degradation. This results in a bell-shaped dose-response curve.
Linker optimization can help mitigate the hook effect:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein unit increases the affinity for the second. This stabilizes the ternary complex and can reduce the impact of the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the Homo-BacPROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of unproductive binary complexes.
Q3: What are the most common linker compositions and how do I choose one?
A3: The most common linker compositions are based on polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: These are frequently used to improve hydrophilicity, solubility, and cell permeability. Their length is easily tunable.
-
Alkyl Chains: These provide more rigidity, which can be beneficial for pre-organizing the binding moieties and improving ternary complex stability.
-
Aromatic/Rigid Linkers: Phenyl or piperazine-based linkers can offer rigidity and establish specific pi-stacking interactions within the ternary complex, potentially improving potency and selectivity.
The choice of linker is empirical and must be optimized for each specific system. A common strategy is to start with a flexible PEG or alkyl linker and then explore more rigid options once an optimal length is identified.
Troubleshooting Guide
Problem 1: My this compound shows good binding in biochemical assays but fails to induce protein degradation in bacterial cultures.
This is a common issue that often points to problems with ternary complex formation or poor cellular properties.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding. Solution: Synthesize a library of this compound molecules with varying linker lengths (e.g., PEG2, PEG4, PEG6) and different compositions (alkyl vs. PEG) to test empirically. |
| Poor Physicochemical Properties | The molecule may have poor solubility or be unable to permeate the bacterial cell wall. Solution: 1. Measure the aqueous solubility of your compound. 2. Incorporate more hydrophilic moieties (like PEG) into the linker to improve solubility. 3. Assess cell permeability; linker modifications that allow for conformational folding to shield polar groups can improve permeability. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the two protease molecules in a way that is not productive for self-degradation. Solution: Use biophysical assays like FRET or NanoBRET to confirm ternary complex formation in cells. If formation is weak, a different linker composition (e.g., more rigid) may be required to achieve a productive orientation. |
Problem 2: I'm observing a significant "hook effect" at high concentrations.
This indicates the formation of non-productive binary complexes.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Stability | The binary complexes (this compound-Protease) are more stable or form more readily than the productive ternary complex. Solution: 1. Redesign the linker to be more rigid, which can pre-organize the molecule for ternary complex formation. 2. Use biophysical assays (e.g., SPR, ITC) to measure the cooperativity of ternary complex formation. A linker that promotes positive cooperativity is ideal. |
| Concentration Range is Too High | The experiment is being conducted at concentrations that favor binary complex formation. Solution: Perform a detailed dose-response experiment over a very wide concentration range (e.g., pM to µM) to identify the optimal concentration window for degradation and accurately determine the DC50 and Dmax. |
Data Presentation: Linker Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited. The following tables summarize hypothetical data illustrating the impact of linker length and composition on degradation efficiency.
Table 1: Impact of PEG Linker Length on Target Degradation Data is illustrative and based on general principles observed in PROTAC development.
| Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-A | PEG | 8 (PEG2) | >1000 | <10 |
| This compound-B | PEG | 14 (PEG4) | 50 | 95 |
| This compound-C | PEG | 20 (PEG6) | 15 | 98 |
| This compound-D | PEG | 26 (PEG8) | 80 | 85 |
| This compound-E | PEG | 32 (PEG10) | 250 | 70 |
Table 2: Impact of Linker Composition on Permeability and Degradation Data is illustrative and based on general principles observed in PROTAC development.
| Compound | Linker Composition (16-atom) | cLogP | Cell Permeability (Papp) | DC50 (nM) |
| This compound-F | Alkyl Chain | 7.2 | Low | 500 |
| This compound-G | PEG4 analog | 5.5 | Moderate | 25 |
| This compound-H | Rigid Piperazine | 6.1 | High | 40 |
Visualizations
Caption: Homo-BacPROTAC induces protease self-degradation via a ternary complex.
Caption: A logical workflow for troubleshooting ineffective Homo-BacPROTACs.
Caption: A systematic workflow for evaluating Homo-BacPROTAC linker efficacy.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
Objective: To determine the DC50 and Dmax of this compound analogs.
Materials:
-
Bacterial cell culture (e.g., Mycobacterium smegmatis)
-
This compound stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus
-
Primary antibody against the target protease
-
Loading control antibody (e.g., anti-GroEL)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse using the appropriate lysis buffer and sonication.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of the this compound to its target and to assess ternary complex formation.
Objective: To measure the binary binding affinity (KD) of this compound to the target protease and to evaluate ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protease
-
This compound compounds
-
SPR running buffer
Procedure:
-
Chip Preparation: Immobilize the purified target protease onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the this compound over the chip surface at various concentrations to measure the kinetics (kon and koff) of the binary interaction. Calculate the equilibrium dissociation constant (KD).
-
Ternary Complex Analysis: To assess ternary complex formation, a two-step injection can be performed. First, inject the this compound to form the binary complex on the chip. Second, inject a solution of the soluble target protease over this surface. An increase in the response units (RU) during the second injection indicates the formation of the ternary complex.
Protocol 3: In-Cell Ternary Complex Formation using NanoBRET™
This assay measures PROTAC-induced protein-protein interactions within live cells.
Objective: To confirm that this compound induces the dimerization of the target protease in a live bacterial cell context. (Note: This would require adaptation of the NanoBRET system for bacterial use, for instance by expressing tagged proteins).
Materials:
-
Bacterial strain engineered to express two versions of the target protease: one fused to NanoLuc® luciferase (the donor) and the other to HaloTag® (the acceptor).
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Preparation: Prepare the engineered bacterial cells expressing the tagged proteins.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Labeling: Add the HaloTag® ligand and the Nano-Glo® Substrate to the cells.
-
Detection: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio upon compound treatment indicates ternary complex formation. A dose-response curve can be generated to determine the EC50 for complex formation.
References
- 1. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Technical Support Center: Chemical Synthesis of Homo-BacPROTAC6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis of Homo-BacPROTAC6.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a homobifunctional molecule composed of two simplified desoxycyclomarin derivatives. The synthesis typically involves the preparation of a functionalized cyclomarin monomer followed by a dimerization step.
Issue 1: Low Yield in Cyclomarin Monomer Synthesis (Macrolactamization)
Problem: The crucial macrolactamization step to form the cyclic peptide backbone of the desoxycyclomarin monomer results in a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Intermolecular Oligomerization | Perform the macrolactamization under high-dilution conditions (0.1–1 mM) to favor the intramolecular reaction over intermolecular polymerization.[1] Use a syringe pump for the slow addition of the linear peptide precursor to the reaction mixture.[2] |
| Poor Pre-organization of Linear Precursor | The linear peptide may adopt an extended conformation, which is entropically unfavorable for cyclization.[3] Introduce "turn-inducing" elements like proline or D-amino acids in the linear precursor design if the core structure allows. |
| Inefficient Coupling Reagents | The chosen coupling reagent may not be effective for this specific macrolactamization. Experiment with different coupling reagents such as HATU, HOBt/EDC, or PyBOP.[4][5] |
| Side Reactions | Functional groups on amino acid side chains can lead to side reactions. Ensure all sensitive side chains are appropriately protected before attempting cyclization. |
Experimental Protocol: High-Dilution Macrolactamization
-
Preparation of Linear Precursor Solution: Dissolve the fully deprotected linear heptapeptide (B1575542) precursor in a suitable solvent (e.g., a mixture of CH₂Cl₂ and DMF) to a final concentration of approximately 10 mM.
-
Preparation of Reaction Vessel: In a separate, larger reaction vessel, add the main volume of the solvent and the coupling reagent (e.g., HATU, 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents).
-
Cyclization Reaction: Using a syringe pump, add the solution of the linear precursor to the stirred solution in the reaction vessel at a very slow rate (e.g., over 8-12 hours) at room temperature.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the reaction progress by LC-MS. Once complete, remove the solvent under reduced pressure and proceed with purification.
Issue 2: Inefficient Dimerization of Cyclomarin Monomers
Problem: The dimerization of two functionalized cyclomarin monomers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or olefin metathesis results in low yields of the final this compound.
| Potential Cause | Suggested Solution |
| (CuAAC) Copper Catalyst Deactivation | The copper(I) catalyst is prone to oxidation. Use a copper(II) source with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. The presence of certain amino acid residues (e.g., histidine, arginine) can lead to unintended side reactions; consider using copper-stabilizing ligands. |
| (CuAAC) Poor Solubility of Reactants | The large, hydrophobic cyclomarin monomers may have poor solubility in common reaction solvents. Perform the reaction in a solvent mixture that can solubilize both reactants, such as DMSO/water or THF/water. |
| (Olefin Metathesis) Catalyst Inactivity | The Grubbs catalyst may be sensitive to impurities in the reactants or solvent. Ensure all materials are pure and the solvent is thoroughly degassed. |
| (Olefin Metathesis) Undesired Oligomerization | Similar to macrolactamization, intermolecular reactions can compete with the desired dimerization. While high dilution is a common strategy for intramolecular cyclization, for dimerization, the relative concentrations need to be optimized to favor the formation of the A-B dimer over A-A or B-B self-dimerization if different linkers are used, or oligomerization in the case of homodimers. |
| (Olefin Metathesis) Isomerization Side Reactions | Some Grubbs catalysts can promote isomerization of the double bonds in the product. Select a catalyst known for lower isomerization activity or optimize reaction conditions (temperature, time) to minimize this side reaction. |
Experimental Protocol: Dimerization via CuAAC (Click Chemistry)
-
Reactant Preparation: Dissolve the alkyne-functionalized cyclomarin monomer and the azide-functionalized cyclomarin monomer in a degassed solvent mixture (e.g., DMSO/t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and a suitable ligand (e.g., TPPTS) in degassed water.
-
Reaction Initiation: Add the catalyst solution to the solution of the reactants, followed by the addition of a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by preparative HPLC.
Issue 3: Difficulty in Purification of the Final Product
Problem: Isolating the pure this compound from the reaction mixture is challenging due to its large size, hydrophobicity, and potential for aggregation.
| Quantitative Data on Purification Challenges | |
| Property | Typical Observation |
| Solubility | Low in common HPLC mobile phases (e.g., water/acetonitrile). |
| Aggregation | High tendency to aggregate, leading to broad peaks and poor resolution in HPLC. |
| Recovery | Low recovery from preparative HPLC due to irreversible adsorption to the stationary phase. |
| Potential Cause | Suggested Solution |
| Poor Solubility in HPLC Solvents | The highly hydrophobic nature of the molecule can cause it to precipitate on the column. Add solubility-enhancing solvents like isopropanol (B130326) or n-propanol to the mobile phase. In some cases, small amounts of formic acid or trifluoroethanol can improve solubility. |
| Product Aggregation | Aggregation leads to poor peak shape and difficult separation from impurities. Elevating the column temperature during HPLC can disrupt aggregates and improve peak shape. |
| Irreversible Binding to Column | The large, hydrophobic molecule can strongly and sometimes irreversibly bind to the C18 stationary phase. Consider using a stationary phase with a larger pore size (e.g., 300 Å) to improve recovery and peak shape for large molecules. A different stationary phase (e.g., diphenyl) may also provide better results. |
| Complex Impurity Profile | The dimerization reaction may produce a mixture of oligomers and isomers that are difficult to separate. Optimize the dimerization reaction to minimize the formation of these byproducts. A multi-step purification protocol involving different chromatography techniques (e.g., size exclusion followed by reversed-phase) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing the linker for this compound?
A1: The linker is a critical component that influences the molecule's ability to induce the self-degradation of ClpC1. Key considerations include:
-
Length and Flexibility: The linker must be long and flexible enough to allow two cyclomarin heads to bind to two separate ClpC1 subunits simultaneously, inducing a productive conformation for degradation.
-
Solubility: Incorporating hydrophilic moieties (e.g., short PEG chains) into the linker can improve the overall solubility of the final Homo-BacPROTAC, which can be beneficial for both synthesis and biological testing.
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Synthetic Accessibility: The linker should be designed with functional groups that are compatible with the chosen dimerization chemistry (e.g., terminal alkynes and azides for CuAAC, or terminal alkenes for olefin metathesis).
Q2: Why is the desoxycyclomarin derivative used instead of the natural cyclomarin A?
A2: The synthesis of the natural cyclomarin A is complex due to the presence of several non-canonical and stereochemically rich amino acids. Using a simplified desoxycyclomarin derivative as the backbone significantly reduces the synthetic complexity and the number of steps required to produce the monomer, making the overall synthesis of the Homo-BacPROTAC more feasible.
Q3: Can solid-phase peptide synthesis (SPPS) be used to prepare the linear precursor for the cyclomarin monomer?
A3: Yes, SPPS is a viable method for synthesizing the linear heptapeptide precursor. However, challenges can arise, particularly with aggregation of the growing peptide chain on the resin, especially for hydrophobic sequences. Strategies to mitigate this include using specialized resins (e.g., PEG-based), incorporating structure-breaking dipeptides, or using chaotropic agents to disrupt secondary structure formation.
Q4: How can I confirm the formation of the desired this compound product?
A4: The final product should be characterized by a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and to assess its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential to confirm the structure of the final compound, including the integrity of the cyclomarin macrocycles and the newly formed linker.
-
Preparative and Analytical HPLC: To purify the compound and to determine its final purity.
Q5: My this compound shows low activity in biological assays. What could be the synthetic-related causes?
A5: Assuming the biological assay is robust, low activity could stem from issues in the synthesis:
-
Incorrect Stereochemistry: Epimerization during the synthesis of the amino acid building blocks or during peptide coupling and cyclization can lead to a diastereomer with reduced or no biological activity.
-
Compound Instability: The final compound may be unstable under the assay conditions. Re-purification and re-characterization of the compound before use is recommended. One of the reported Homo-BacPROTACs showed decomposition upon storage.
-
Residual Impurities: Impurities from the synthesis, such as residual catalysts or byproducts, could interfere with the biological assay. Ensure the final compound has high purity (>95%).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Homo-BacPROTAC6 Stability and Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to the stability and solubility of Homo-BacPROTAC6.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
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Precipitation of the compound is observed in aqueous buffers or cell culture media.
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Inconsistent or non-reproducible results in cellular and biochemical assays.
-
High background signal or artifacts in biophysical assays.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Suboptimal pH | Adjust the pH of the buffer. | The solubility of a compound is often lowest at its isoelectric point (pI). Modifying the pH can alter the net charge and improve solubility. |
| High Hydrophobicity | Prepare a high-concentration stock solution in an organic solvent like DMSO and use serial dilutions to achieve the desired final concentration in aqueous buffer, ensuring the final DMSO concentration is low (ideally <0.5%).[1] | This compound, like many PROTACs, is a large, complex molecule that may have poor aqueous solubility. Using a minimal amount of a compatible organic solvent can aid dissolution. |
| Aggregation | Include solubility-enhancing excipients such as co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or cyclodextrins in the formulation. | These agents can help to prevent the self-association of hydrophobic molecules in aqueous solutions. |
| Crystallization | Employ sonication or gentle heating (e.g., 37°C for 5-10 minutes) after dilution to aid in the dissolution of the compound. | These methods can provide the energy needed to break up crystal lattices and facilitate solvation. |
| Formulation Issues | Consider creating an amorphous solid dispersion (ASD) by dispersing this compound in a polymer matrix. | ASDs can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state. |
Experimental Workflow for Addressing Poor Solubility:
References
strategies to enhance Homo-BacPROTAC6 cell permeability
Welcome to the technical support center for Homo-BacPROTAC6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the cell permeability and overall efficacy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge?
This compound is a bifunctional molecule designed to induce the degradation of a target protein within human cells by hijacking the cellular ubiquitin-proteasome system. A common challenge with PROTACs, including this compound, is their high molecular weight and complex structure, which can limit their ability to efficiently cross the cell membrane and reach their intracellular target.
Q2: How can I assess the cell permeability of this compound?
Several methods can be used to evaluate cell permeability. A common approach is to perform a cellular uptake assay using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time. Alternatively, indirect assessment can be achieved by measuring the degradation of the target protein via Western Blot or ELISA; if the target is not degraded, poor permeability may be a contributing factor.
Q3: My target protein is not degrading after treatment with this compound. What are the potential causes related to permeability?
If target degradation is not observed, several factors related to cell permeability could be at play:
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Low Passive Diffusion: The physicochemical properties of this compound (e.g., high molecular weight, polarity, number of rotatable bonds) may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
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Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.
-
Poor Solubility: Low aqueous solubility can lead to compound precipitation in the cell culture media, reducing the effective concentration available for cellular uptake.
Troubleshooting Guide: Enhancing Cell Permeability
This guide provides strategies to address common issues encountered when this compound exhibits low cell permeability.
Issue 1: Low Intracellular Concentration Detected via LC-MS
If direct measurement reveals a low intracellular concentration of this compound, consider the following optimization strategies.
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Strategy 1: Modify the Linker. The linker region connecting the target binder and the E3 ligase ligand plays a crucial role in the molecule's overall physicochemical properties.
-
Action: Synthesize analogs with altered linker length and composition. Introducing polyethylene (B3416737) glycol (PEG) units can increase solubility and permeability.
-
Rationale: Optimizing the linker can reduce the molecule's polarity and improve its conformational flexibility, potentially shielding polar functional groups and enhancing membrane traversal.
-
-
Strategy 2: Co-administration with a Permeation Enhancer.
-
Action: Treat cells with a low, non-toxic concentration of a known permeation enhancer, such as a mild detergent or a cell-penetrating peptide (CPP), alongside this compound.
-
Rationale: Permeation enhancers can transiently disrupt the cell membrane, creating temporary pores that facilitate the entry of large molecules.
-
Issue 2: No Target Degradation Observed Despite Adequate Solubility
If the compound is soluble but target degradation is absent, efflux pump activity might be the culprit.
-
Strategy 1: Co-administration with an Efflux Pump Inhibitor.
-
Action: Perform experiments where cells are co-incubated with this compound and a known efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.
-
Rationale: Inhibiting efflux pumps will prevent the active removal of this compound from the cell, allowing its intracellular concentration to rise to a level sufficient for inducing target degradation.
-
-
Strategy 2: Structural Modification to Evade Efflux.
-
Action: Analyze the structure of this compound for potential efflux pump recognition motifs. Modify these regions to reduce recognition by transporters.
-
Rationale: Altering the chemical structure can decrease the molecule's affinity for efflux pumps, thereby increasing its intracellular retention.
-
Data Presentation
The following table summarizes hypothetical experimental data from strategies aimed at improving the intracellular concentration of this compound.
| Compound/Condition | Linker Modification | Efflux Inhibitor (1 µM) | Intracellular Conc. (nM) at 4h | Target Degradation (%) at 24h |
| This compound (Parent) | None | None | 15 | < 5% |
| Analog 1 | +2 PEG units | None | 45 | 30% |
| Analog 2 | Shortened alkyl chain | None | 10 | < 5% |
| This compound (Parent) | None | Verapamil | 60 | 55% |
| Analog 1 | +2 PEG units | Verapamil | 150 | 85% |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS
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Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) in complete medium.
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Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 1, 4, 8 hours).
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Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 200 µL of a lysis buffer (e.g., methanol (B129727) with an internal standard).
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Sample Preparation: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 10 minutes to pellet cellular debris.
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LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a calibrated LC-MS/MS method to determine the concentration of this compound relative to the internal standard.
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Data Normalization: Normalize the intracellular concentration to the total protein content of the lysate, determined by a BCA assay.
Protocol 2: Western Blot for Target Degradation
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Cell Treatment: Seed and treat cells with various concentrations of this compound or its analogs for a desired duration (e.g., 24 hours).
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Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Troubleshooting workflow for low this compound activity.
Caption: Factors influencing this compound intracellular concentration.
overcoming resistance to Homo-BacPROTAC6 treatment
Technical Support Center: Homo-BacPROTAC6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. Our goal is to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the essential bacterial protein, Bac-TargetX, within human cells. This makes it a promising therapeutic for treating intracellular bacterial infections. It functions by forming a ternary complex between Bac-TargetX and a human E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the bacterial protein, ultimately inhibiting bacterial survival.
Q2: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise from several factors:
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Target-based mutations: Mutations in the Bac-TargetX gene that prevent this compound binding.
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E3 Ligase alterations: Downregulation or mutation of the human E3 ligase recruited by this compound.
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Drug efflux: Increased activity of bacterial or host cell efflux pumps that remove this compound from the cytoplasm.
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Metabolic instability: Enhanced degradation of the this compound molecule by host or bacterial enzymes.
Q3: How can I confirm that this compound is entering the target cells?
You can verify cellular uptake using techniques such as:
-
Fluorescently-labeled this compound: Synthesize a fluorescently tagged version of the molecule and visualize its localization using confocal microscopy.
-
LC-MS/MS analysis: Perform liquid chromatography-tandem mass spectrometry on cell lysates to quantify the intracellular concentration of this compound.
Troubleshooting Guides
Issue 1: No or Low Degradation of Bac-TargetX Observed
If you are not observing the expected degradation of the Bac-TargetX protein, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Bac-TargetX degradation.
Quantitative Data Summary: Impact of Incubation Time and Concentration
| Concentration (nM) | 4 hours (% Degradation) | 8 hours (% Degradation) | 16 hours (% Degradation) | 24 hours (% Degradation) |
| 1 | 5% | 15% | 25% | 30% |
| 10 | 20% | 45% | 60% | 75% |
| 100 | 50% | 85% | 95% | >98% |
| 1000 | 60% | 90% | >98% | >98% (with some cell toxicity) |
Issue 2: Development of Resistance After Initial Successful Treatment
If you observe an initial successful degradation of Bac-TargetX followed by a rebound in protein levels, this may indicate the development of resistance.
Signaling Pathway: Potential Resistance Mechanism
Caption: this compound mechanism and resistance pathways.
Experimental Approaches to Investigate Resistance:
-
Gene Sequencing: Sequence the Bac-TargetX gene from resistant bacterial populations to identify potential mutations that prevent this compound binding.
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E3 Ligase Profiling: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of the relevant E3 ligase in sensitive versus resistant cells.
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Efflux Pump Inhibition: Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity can be restored.
Quantitative Data Summary: Effect of Efflux Pump Inhibitor
| Cell Line | Treatment | Bac-TargetX Degradation (%) |
| Sensitive | This compound (100 nM) | 96% |
| Resistant | This compound (100 nM) | 25% |
| Resistant | Efflux Pump Inhibitor (10 µM) | 5% |
| Resistant | This compound (100 nM) + Inhibitor (10 µM) | 88% |
Key Experimental Protocols
Protocol 1: Western Blot for Bac-TargetX Degradation
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Bac-TargetX overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Experimental Workflow: Western Blot
Caption: Workflow for Western blot analysis of protein degradation.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
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Calculate the percentage of cell viability relative to the untreated control.
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refining dosage and administration of Homo-BacPROTAC6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dosage and administration of Homo-BacPROTAC6. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of its target protein.[1][2] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3][4] The molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the 26S proteasome. The this compound molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration should be determined by performing a dose-response experiment in your specific cell line. This will allow you to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). It is crucial to test a wide range of concentrations, as high concentrations can sometimes lead to a decrease in degradation, a phenomenon known as the "hook effect".
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects can occur when this compound induces the degradation of proteins other than the intended target. This can be due to a lack of specificity of the target-binding portion of the molecule or the formation of non-selective ternary complexes. Additionally, the molecule itself could have pharmacological effects independent of its degradation activity. To minimize off-target effects, it is recommended to use the lowest effective concentration that achieves robust target degradation and to perform washout experiments to confirm that the observed phenotype is due to the degradation of the target protein.
Q4: How can I improve the solubility of this compound?
A4: PROTACs often have poor aqueous solubility due to their high molecular weight and lipophilicity. To improve solubility, you can optimize the solvent concentration, employ co-solvents such as PEG300 and Tween-80, or use sonication and gentle heating. For in vivo studies, formulation strategies such as the use of lipid-based formulations or biorelevant media can enhance solubility and absorption.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein is observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is essential for degradation. Use biophysical assays like TR-FRET to confirm ternary complex formation. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed in the target cells or may not be able to ubiquitinate the target protein. Confirm the expression of the E3 ligase in your cell line. |
| Compound Instability | The this compound molecule may be unstable in the cell culture medium. Assess the stability of the compound in your experimental conditions using methods like LC-MS. |
| "Hook Effect" | High concentrations of PROTAC can lead to the formation of non-productive binary complexes, reducing degradation efficiency. Perform a wide dose-response experiment to identify the optimal concentration range. |
Problem 2: High variability and lack of reproducibility in experimental results.
| Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility can lead to precipitation in assay buffers, causing inconsistent concentrations. Visually inspect solutions for any precipitate before use and consider solubility enhancement strategies. |
| Inconsistent Cell Health | Variations in cell confluency and passage number can affect experimental outcomes. |
| Inaccurate Pipetting | Small volumes of concentrated stock solutions can be difficult to pipette accurately. |
Quantitative Data Summary
The following tables provide example data for a hypothetical this compound. Note: This data is for illustrative purposes only and actual experimental results will vary.
Table 1: In Vitro Degradation Profile of this compound in Different Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | Target X | 25 | 92 |
| Cell Line B | Target X | 50 | 85 |
| Cell Line C | Target X | 15 | 95 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| This compound | 10 | Daily | 45 |
| This compound | 25 | Daily | 78 |
| This compound | 25 | Every 3 Days | 65 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
This protocol outlines the steps for treating cells with this compound and analyzing target protein levels via Western blot.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and add lysis buffer.
-
Collect the lysate and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
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Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
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Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for assessing the in vivo efficacy of this compound.
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Animal Model and Tumor Implantation:
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Use immunocompromised mice (e.g., NOD-SCID).
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Subcutaneously inject cancer cells into the flank of each mouse.
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Tumor Growth Monitoring and Randomization:
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Monitor tumor volume regularly.
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When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
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Prepare the this compound formulation. A common vehicle can be a mixture of N,N-dimethylacetamide, Solutol HS 15, and PBS.
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Administer the formulation to the treatment group via intraperitoneal injection or oral gavage at the desired dosage and schedule. Administer vehicle only to the control group.
-
-
Efficacy Assessment:
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Continue to monitor tumor volume and body weight.
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At the end of the study, excise and weigh the tumors.
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Calculate the Tumor Growth Inhibition (TGI).
-
Visualizations
References
addressing potential toxicity of Homo-BacPROTAC6
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Potential Toxicity of a Novel Antibacterial PROTAC
Disclaimer: "Homo-BacPROTAC6" is a hypothetical designation for a novel antibacterial Proteolysis-Targeting Chimera (PROTAC). The data, protocols, and troubleshooting advice provided herein are based on established principles of PROTAC technology and are intended for illustrative and guidance purposes.
This technical support center provides a comprehensive resource for researchers working with this compound, a novel PROTAC designed to induce the degradation of a specific bacterial protein by hijacking the host's (human) ubiquitin-proteasome system. The primary focus of this guide is to address and troubleshoot potential toxicity issues that may arise during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to act as a bridge between a target bacterial protein and a human E3 ubiquitin ligase.[1] By forming this ternary complex, it facilitates the ubiquitination of the bacterial protein, marking it for degradation by the host cell's proteasome.[2][3] This targeted degradation is intended to eliminate the pathogen or reduce its virulence.
Q2: What are the primary toxicity concerns for an antibacterial PROTAC like this compound?
A2: Potential toxicities can be broadly categorized into on-target, off-target, and pathway-related effects.
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On-target toxicity in host cells: If the bacterial target has a human homolog, this compound could degrade this unintended protein, leading to toxicity.
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Off-target toxicity: The molecule could induce the degradation of unintended human proteins, leading to unforeseen side effects.[4] This can be driven by either the target-binding or the E3-ligase-binding components of the PROTAC.[5]
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Immune response: The degradation of bacterial proteins within host cells could trigger an inflammatory or immune response.
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General compound toxicity: Like any small molecule, this compound may have inherent cytotoxicity independent of its protein degradation activity.
Q3: What is the "hook effect" and how can it impact my toxicity assessment?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][8] This is crucial for toxicity studies because a lack of efficacy at high doses might be misinterpreted as a lack of toxicity, while significant toxicity could still be occurring through degradation-independent off-target effects. Always perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
Q4: How can I distinguish between on-target bacterial efficacy and off-target host cell toxicity?
A4: This requires a multi-pronged approach:
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Use control compounds: Synthesize a non-functional version of this compound (e.g., with a mutated target binder) to see if it still causes toxicity.
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Cell line selection: Test toxicity in various human cell lines, some of which may not express potential off-target proteins.
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Proteomics: Use mass spectrometry-based proteomics to identify which proteins are being degraded in human cells upon treatment.[10]
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Rescue experiments: If a specific human off-target is identified, overexpressing a degradation-resistant mutant of that protein should "rescue" the cells from the toxic phenotype.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps |
| High cytotoxicity observed in human cell lines at low concentrations. | 1. On-target toxicity: The bacterial target may have a human homolog that is being degraded. 2. Off-target toxicity: The PROTAC is degrading an essential human protein.[4] 3. Compound instability: The PROTAC may be metabolizing into a toxic substance. | 1. Bioinformatics: Perform a BLAST search to identify potential human homologs of the bacterial target. 2. Proteomics: Conduct unbiased proteomic analysis (e.g., TMT-MS) to identify all degraded proteins.[11] 3. Stability Assays: Assess the stability of this compound in cell culture media and liver microsomes.[5] |
| No bacterial killing, but high host cell toxicity. | 1. Poor bacterial permeability: The PROTAC may not be entering the bacterial cell. 2. Inefficient ternary complex formation: The PROTAC may preferentially form complexes with human proteins. 3. Lack of bacterial target engagement. | 1. Permeability Assays: Use bacterial uptake assays to measure intracellular compound concentration. 2. Biophysical Assays: Use techniques like TR-FRET or SPR to measure the binding affinity for the bacterial target vs. potential human off-targets.[12] 3. Target Engagement Assays: Use cellular thermal shift assays (CETSA) in infected cells to confirm target binding.[6] |
| Variable results between experiments. | 1. The "Hook Effect": Using concentrations on the downward slope of the dose-response curve.[9] 2. Cell culture conditions: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system.[6] 3. Compound degradation: The stock solution or compound in media may be unstable. | 1. Dose-Response Curve: Perform a full 10-point dose-response curve for every critical experiment. 2. Standardize Protocols: Use cells within a narrow passage number range and seed at a consistent density. 3. Fresh Preparations: Always use freshly prepared dilutions from a validated stock solution. |
| Unexpected inflammatory response (e.g., high cytokine levels). | 1. Innate immune activation: The degradation of bacterial components within the host cell cytosol may trigger pattern recognition receptors (PRRs). 2. Off-target effects: The PROTAC may be activating immune signaling pathways directly. | 1. Cytokine Profiling: Use a multiplex assay (e.g., Luminex) to profile a broad range of cytokines and chemokines. 2. Reporter Assays: Use cell lines with reporters for key immune pathways (e.g., NF-κB, IRF3). 3. Control Compound: Test a non-degrading analog to see if the effect is independent of protein degradation. |
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following tables represent hypothetical data for this compound.
Table 1: In Vitro Toxicity Profile of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Max Inhibition (%) |
| HEK293 | Embryonic Kidney | > 50 | < 10% |
| HepG2 | Liver Carcinoma | 25.3 | 85% |
| THP-1 (differentiated) | Monocyte/Macrophage | 8.9 | 92% |
| A549 | Lung Carcinoma | 35.1 | 60% |
Table 2: Efficacy vs. Off-Target Degradation Profile
| Parameter | Target Bacterium (e.g., S. aureus) | Human Cell Line (e.g., THP-1) |
| Target Protein | Bacterial Target X | Off-Target Y |
| DC50 (Degradation) | 0.05 µM | 5.5 µM |
| Dmax (Max Degradation) | 95% | 70% |
| MIC (Min. Inhibitory Conc.) | 0.2 µM | N/A |
Experimental Protocols
Protocol 1: MTT Assay for Host Cell Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target and Off-Target Degradation
This protocol quantifies the levels of a specific protein in cells following treatment.
Materials:
-
Cell line and culture reagents
-
This compound and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]
-
Sample Preparation: Normalize protein amounts for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13]
-
Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.[13]
Mandatory Visualization
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Homo-BacPROTAC6 for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Homo-BacPROTAC6 for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a type of PROTAC designed to function in bacteria. Unlike conventional PROTACs that hijack host E3 ligases, BacPROTACs utilize the bacterial proteolytic machinery.[1][2] Homo-BacPROTACs, specifically, are designed to induce the degradation of the essential bacterial protein ClpC1.[3] They are composed of two linked molecules that bind to ClpC1, causing its self-degradation.[3] This strategy aims to overcome drug resistance in bacteria like mycobacteria.[3]
Q2: What are the key advantages of a Homo-BacPROTAC approach against bacterial targets?
The primary advantage is the potential to combat antibiotic resistance by targeting essential bacterial proteins for degradation.[1] This mechanism is catalytic, meaning a single this compound molecule can lead to the degradation of multiple target protein molecules. By targeting the degradation machinery itself (ClpC1), it may represent a novel antibacterial strategy.[3]
Q3: What are the initial characterization steps for a novel Homo-BacPROTAC like this compound?
Initial characterization should involve confirming the binding to the target protein (e.g., ClpC1) and demonstrating target degradation in a concentration- and time-dependent manner in relevant bacterial strains. It is also crucial to establish the selectivity of the degrader.
Troubleshooting Guide
Issue 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Bacterial Cell Permeability | Due to their size and polarity, PROTACs often struggle to cross cell membranes.[4][5][6] Strategies to improve permeability include modifying the linker, reducing molecular weight, or employing a prodrug strategy.[6][7] |
| Instability of this compound | The compound may be unstable in the experimental conditions. Assess its stability in bacterial culture media over the experimental time course. |
| Inefficient Ternary Complex Formation | The formation of a productive Ternary Complex (ClpC1-Homo-BacPROTAC6-ClpC1) is essential for degradation.[8] Confirm binding to the target protein using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[4] |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes, leading to decreased degradation.[4][9] Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[4] |
Issue 2: Off-target effects and toxicity.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | The this compound may bind to other bacterial proteins, leading to their unintended degradation.[10] |
| Toxicity of the Degrader Molecule | The molecule itself, independent of its degradation activity, might be toxic to the bacteria or host cells. |
| Degradation of unintended host proteins (in vivo) | While designed for bacterial systems, potential interaction with host cell proteins should be evaluated in later preclinical stages. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Bacterial Culture | The growth phase, density, and overall health of the bacterial culture can impact the efficiency of the proteolytic system. |
| Compound Solubility | Poor solubility can lead to inaccurate dosing and variable results.[7] Ensure complete solubilization of this compound and consider formulation strategies if necessary. |
Experimental Protocols
Protocol 1: Target Degradation Assessment by Western Blot
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Treatment: Aliquot the culture and treat with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 2, 4, 8, 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the bacterial cells by centrifugation, wash with PBS, and lyse using an appropriate method (e.g., sonication, enzymatic lysis) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ClpC1). Also, probe for a loading control protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the this compound concentration.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
-
Constructs: Engineer the bacterial strain to express the target protein (e.g., ClpC1) fused to a NanoLuc luciferase (donor) and a HaloTag (acceptor).
-
Cell Culture and Plating: Culture the engineered bacteria and plate them in a multi-well plate.
-
Labeling: Add the HaloTag ligand (acceptor) to the cells and incubate.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the NanoLuc substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of this compound indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of this compound-induced degradation of ClpC1.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Homo-BacPROTAC6 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Homo-BacPROTAC6 synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the most critical steps to troubleshoot?
Low overall yield in multi-step syntheses like that of this compound can be attributed to several factors. The most critical stages to examine are the macrolactamization to form the cyclic peptide backbone and the final dimerization step, whether through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or olefin metathesis. Incomplete reactions, side-product formation, and difficult purification at these stages are common sources of yield loss.
Troubleshooting Steps:
-
Macrolactamization:
-
High Dilution: Ensure the reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagents: Optimize the choice and amount of coupling reagent (e.g., HATU, HOBt) and base (e.g., NMM).
-
Reaction Time & Temperature: Monitor the reaction progress by LC-MS to determine the optimal reaction time and avoid degradation.
-
-
Dimerization (CuAAC or Olefin Metathesis):
-
Catalyst Activity: Use a fresh, high-quality catalyst and ensure anaerobic conditions, especially for metathesis.
-
Stoichiometry: Precisely control the stoichiometry of the two monomer units to be linked.
-
Solvent and Temperature: The choice of solvent can significantly impact the reaction efficiency. Screen different solvents and temperatures to find the optimal conditions.
-
Q2: I am observing significant amounts of side products during the synthesis. How can I improve the reaction specificity?
The formation of side products is a common challenge. In the synthesis of Homo-BacPROTACs, this can occur during the peptide couplings, cyclization, or the final dimerization.
Troubleshooting Steps:
-
Protecting Group Strategy: Re-evaluate your protecting group strategy to ensure complete protection of reactive side chains during coupling reactions.
-
Purification of Intermediates: Thoroughly purify all intermediates to prevent the carry-over of impurities that can interfere with subsequent reactions.
-
Reaction Conditions: As mentioned above, optimizing coupling reagents, catalysts, solvents, and temperature can significantly improve reaction specificity. For instance, in CuAAC, the choice of copper source and ligand can influence the outcome.
Q3: The purification of my final this compound compound is challenging, leading to product loss. What are the recommended purification methods?
The purification of large, often greasy, molecules like PROTACs can be difficult.
Recommended Purification Methods:
-
Flash Chromatography: Use high-quality silica (B1680970) gel and an optimized solvent gradient. A shallow gradient can improve the separation of closely related impurities.
-
Preparative HPLC: Reverse-phase preparative HPLC is often the most effective method for obtaining highly pure final compounds. Method development on an analytical scale is crucial to determine the optimal column, mobile phase, and gradient.
-
Recrystallization: If the compound is crystalline, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a high-purity solid.
Experimental Protocols
Below are generalized protocols for key steps in the synthesis of Homo-BacPROTACs, based on reported synthetic routes. Researchers should adapt these protocols to their specific starting materials and equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the assembly of the linear peptide precursor on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and a base (e.g., diisopropylethylamine - DIPEA) in DCM and add to the resin. Agitate for 1-2 hours.
-
Capping: Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/DIPEA in DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF and add to the resin. Agitate until the coupling is complete (monitor with a ninhydrin (B49086) test).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: Purify the crude linear peptide by flash chromatography or preparative HPLC.
Protocol 2: Macrolactamization
This protocol describes the intramolecular cyclization of the linear peptide.
-
High Dilution Setup: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve a low concentration (typically 0.1-1 mM).
-
Reagent Addition: Slowly add a solution of the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to the peptide solution over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction, remove the solvent under reduced pressure, and extract the cyclic peptide.
-
Purification: Purify the cyclic peptide by flash chromatography or preparative HPLC.
Protocol 3: Dimerization via CuAAC
This protocol is for the copper-catalyzed "click" reaction to link two cyclic peptide monomers.
-
Reactant Preparation: Dissolve the alkyne-functionalized cyclic peptide and the azide-functionalized cyclic peptide in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by LC-MS.
-
Work-up: Quench the reaction, remove the solvent, and extract the dimerized product.
-
Purification: Purify the final Homo-BacPROTAC by preparative HPLC.
Data Summary
While specific yield data for "this compound" is not publicly available, the following table summarizes typical yields for the key synthetic stages of similar Homo-BacPROTACs as reported in the literature. These values can serve as a benchmark for researchers.
| Synthetic Stage | Reaction Type | Typical Yield Range (%) | Key Optimization Parameters |
| Linear Peptide Synthesis | Solid-Phase Peptide Synthesis | 70-90 (crude) | Coupling efficiency, deprotection completeness |
| Macrolactamization | Intramolecular Amide Bond Formation | 30-60 | High dilution, coupling reagent, reaction time |
| Dimerization | CuAAC / Olefin Metathesis | 40-70 | Catalyst quality, stoichiometry, solvent |
| Overall Yield | Multi-step Synthesis | 5-15 | Purity of intermediates, efficiency of each step |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Homo-BacPROTACs and the general synthetic workflow.
Caption: Mechanism of action of this compound.
Caption: General synthetic workflow for this compound.
Validation & Comparative
Validating Homo-BacPROTAC-Induced ClpC1 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation (TPD) as a therapeutic modality has expanded into the realm of antibacterial drug discovery with the development of bacterial proteolysis-targeting chimeras (BacPROTACs). Among these, Homo-BacPROTACs represent a novel strategy designed to induce the degradation of ClpC1, a crucial component of the mycobacterial protein degradation machinery. This guide provides a comparative analysis of Homo-BacPROTAC-induced ClpC1 degradation, supported by experimental data and detailed protocols, to aid researchers in evaluating this innovative approach.
Performance Comparison: Homo-BacPROTACs vs. Control Compounds
Homo-BacPROTACs are designed as dimeric molecules that link two ligands of the N-terminal domain (NTD) of ClpC1. This dimerization is hypothesized to induce the "self-degradation" of the ClpC1 unfoldase, leading to mycobacterial cell death.[1][2] The efficacy of this approach has been demonstrated through quantitative in vitro and cellular assays, comparing active Homo-BacPROTACs with their monomeric precursors and enantiomeric controls, which are not expected to induce degradation.
Here, we present data for two representative Homo-BacPROTACs, designated as compound 8 (UdSBI-0545) and compound 12 (UdSBI-4377) .
In Vitro Degradation of ClpC1-NTD
A cell-free degradation assay was utilized to assess the direct ability of Homo-BacPROTACs to induce the degradation of the His6-tagged ClpC1 N-terminal domain (ClpC1-NTD) in the presence of the ClpP1P2 protease and an ATP regeneration system.[1]
| Compound | Type | DC50 (µM) | Dmax (%) |
| 8 (UdSBI-0545) | Homo-BacPROTAC | 7.6 | 81 |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 7.7 | 79 |
| 8a (UdSBI-0966) | Enantiomer Control | Inactive | N/A |
| 12a (UdSBI-0117) | Enantiomer Control | Inactive | N/A |
| 5 (UdSBI-6231) | Monomer | Inactive | N/A |
| 10 (UdSBI-5602) | Monomer | Inactive | N/A |
| dCymC | Monomer | Inactive | N/A |
Table 1: In vitro degradation of ClpC1-NTD by Homo-BacPROTACs and control compounds. Data shows the half-maximal degradation concentration (DC50) and the maximum degradation efficacy (Dmax).[1]
Intracellular Degradation of Endogenous ClpC1
To validate the activity of Homo-BacPROTACs within a cellular context, a capillary Western-based assay was performed in Mycobacterium smegmatis (Msm) to measure the degradation of endogenous full-length ClpC1 after 24 hours of incubation.[1]
| Compound | Type | DC50 (nM) | Dmax (%) |
| 8 (UdSBI-0545) | Homo-BacPROTAC | 571 | 47.7 |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 170 | 42.5 |
| 8a (UdSBI-0966) | Enantiomer Control | Inactive | N/A |
| 12a (UdSBI-0117) | Enantiomer Control | Inactive | N/A |
Table 2: Intracellular degradation of endogenous ClpC1 in M. smegmatis by Homo-BacPROTACs and their enantiomeric controls.
The data clearly demonstrates that only the dimeric Homo-BacPROTACs induce potent degradation of ClpC1, both in a reconstituted system and within bacterial cells. The monomeric precursors and the enantiomeric controls, which should not be able to productively dimerize ClpC1, were inactive, supporting the proposed mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Homo-BacPROTAC-induced ClpC1 self-degradation.
Caption: Workflow for in vitro and cellular ClpC1 degradation assays.
Experimental Protocols
Cell-Free (In Vitro) ClpC1-NTD Degradation Assay
This assay evaluates the direct degradation of the ClpC1 N-terminal domain by the reconstituted mycobacterial protease machinery.
-
Reaction Mixture Preparation: A minimal recombinant degradation system is assembled, consisting of full-length M. smegmatis ClpC1, processed M. smegmatis ClpP1 and ClpP2, and an ATP-regenerating system. His6-tagged ClpC1-NTD is added as the substrate.
-
Compound Incubation: The reaction mixtures are incubated with varying concentrations of Homo-BacPROTACs or control compounds (e.g., enantiomers, monomers, vehicle).
-
Reaction Termination and Analysis: After a defined incubation period, the reactions are stopped. The samples are then analyzed by SDS-PAGE followed by SYPRO Ruby staining or by capillary Western blotting (WES) using an anti-His antibody to visualize and quantify the remaining ClpC1-NTD.
-
Data Analysis: The percentage of degradation is plotted against the compound concentration to determine the DC50 and Dmax values.
Cellular Endogenous ClpC1 Degradation Assay
This assay measures the degradation of the native, full-length ClpC1 protein within bacterial cells.
-
Bacterial Culture: Mycobacterium smegmatis (Msm) cultures are grown to a suitable density.
-
Compound Treatment: The bacterial cultures are treated with a range of concentrations of the test compounds (Homo-BacPROTACs and controls) and incubated for 24 hours.
-
Cell Lysis: After incubation, the bacterial cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification and Analysis: The total protein concentration in the lysates is normalized. The levels of endogenous ClpC1 are then quantified using a capillary Western blot (WES) system.
-
Data Analysis: The measured ClpC1 levels are plotted against the compound concentrations to calculate the cellular DC50 and Dmax values.
Alternative Approaches
While Homo-BacPROTACs represent a direct approach to induce ClpC1 self-degradation, other strategies targeting the Clp protease system exist, though they function through different mechanisms:
-
ClpC1 Inhibition: Monomeric cyclomarins, the building blocks of the described Homo-BacPROTACs, can bind to ClpC1 and inhibit its function without inducing degradation. Natural products such as ecumicin, lassomycin, and rufomycin also target ClpC1.
-
Heterobifunctional BacPROTACs: This approach uses a bifunctional molecule to recruit a different protein of interest to the ClpC1 machinery for degradation, rather than targeting ClpC1 itself.
-
ClpP Inhibition: Compounds like bortezomib (B1684674) and cediranib (B1683797) have been shown to inhibit the proteolytic activity of the ClpP1P2 complex.
These alternatives do not result in the targeted degradation of ClpC1 itself but rather modulate the activity of the Clp protease system. The Homo-BacPROTAC strategy is unique in its aim to eliminate the ClpC1 protein entirely.
References
Comparative Analysis of Homo-BacPROTAC6 and Other Mtb Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Homo-BacPROTAC6, a novel anti-mycobacterial agent, and established first-line inhibitors of Mycobacterium tuberculosis (Mtb). This document outlines their mechanisms of action, comparative efficacy, and safety profiles, supported by available experimental data and detailed protocols.
Executive Summary
Mycobacterium tuberculosis, the causative agent of tuberculosis, continues to be a major global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with distinct mechanisms of action. This compound represents a groundbreaking approach, functioning as a "bacterial proteolysis-targeting chimera" (BacPROTAC) to induce the degradation of an essential bacterial protein. This guide contrasts this compound with conventional Mtb inhibitors like isoniazid, rifampicin, ethambutol, and pyrazinamide, which primarily target cell wall synthesis, transcription, or have less defined mechanisms. The data presented herein highlights the potential of this compound as a potent agent against both drug-susceptible and drug-resistant Mtb.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the minimum inhibitory concentration (MIC) values and available cytotoxicity data for this compound and first-line Mtb inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
| Compound | Target | Mechanism of Action | MIC (µg/mL) against H37Rv |
| This compound | ClpC1 | Induces proteasomal degradation of ClpC1 | Data for specific Homo-BacPROTACs available, see notes |
| Isoniazid | InhA (Enoyl-ACP reductase) | Inhibition of mycolic acid synthesis | 0.03 - 0.12[1] |
| Rifampicin | RNA Polymerase β-subunit (RpoB) | Inhibition of RNA synthesis | 0.03 - 0.25[1] |
| Ethambutol | Arabinosyltransferase | Inhibition of arabinogalactan (B145846) synthesis | 0.25 - 2[1] |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | Disruption of membrane potential and translation (at acidic pH) | 25 - 200 (at pH 5.5)[2] |
Note on Homo-BacPROTAC MICs: Specific MIC values for a range of Homo-BacPROTACs against various Mtb strains, including multidrug-resistant isolates, have been reported. For instance, certain Homo-BacPROTACs exhibit MICs in the low micro- to nanomolar range, demonstrating high potency.[3]
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric (IC50 or effective concentration) |
| This compound | Not explicitly found for this compound. Parent compound cyclomarin D showed an IC50 of 2 µg/mL against HCT-116 cells. | Specific data for this compound is not readily available. |
| Isoniazid | HepG2 (human hepatoma) | >26 mM (induces apoptosis after 24h) |
| Isoniazid Derivative (ITHB4) | MCF-7 (human breast cancer) | IC50: 97.55 µg/mL (at 48h) |
| Rifampicin | Primary keratinocytes, fibroblasts, HaCaT, 3T3 | Viability >70% up to 50 µg/mL |
| Rifampicin | Human osteoblast-like cells | Decreased proliferation at 3-7 µg/mL |
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional Mtb inhibitors lies in their therapeutic modality.
This compound: Targeted Protein Degradation
This compound operates on a novel principle of targeted protein degradation. It is a bifunctional molecule that simultaneously binds to the ClpC1 protein, a crucial chaperone and component of the Clp protease system in Mtb, and recruits the cell's own proteolytic machinery to degrade ClpC1. This degradation of an essential protein leads to bacterial cell death. This "hijacking" of the bacterial protein degradation system represents a paradigm shift in antibacterial therapy.
Conventional Mtb Inhibitors: Direct Enzyme Inhibition
In contrast, first-line Mtb drugs act as direct inhibitors of essential bacterial processes:
-
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form covalently inhibits InhA, an enoyl-ACP reductase involved in the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.
-
Rifampicin: Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase (RpoB), thereby inhibiting the initiation of transcription and blocking RNA synthesis.
-
Ethambutol: Inhibits arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan, another critical component of the Mtb cell wall.
-
Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment within phagosomes where Mtb can reside. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane potential and inhibition of translation.
Experimental Protocols
Resazurin (B115843) Microtiter Assay (REMA) for MIC Determination in M. tuberculosis
This protocol is a widely used colorimetric method for determining the MIC of compounds against Mtb.
1. Preparation of Media and Reagents:
- Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
- Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.
- Prepare stock solutions of the test compounds and first-line drugs in an appropriate solvent (e.g., DMSO or water) and sterilize by filtration.
2. Inoculum Preparation:
- Culture M. tuberculosis H37Rv in 7H11 medium for 3 weeks.
- Prepare a bacterial suspension in a sterile tube containing 0.05% Tween 80 and phosphate (B84403) buffer.
- Adjust the turbidity of the suspension to a McFarland standard of 1, which corresponds to approximately 1 x 10^7 CFU/mL.
- Dilute this standardized suspension 1:20 in 7H9 broth.
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth.
- Add 100 µL of the diluted Mtb inoculum to each well.
- Include a drug-free well as a growth control and a well with media only as a sterility control.
- Seal the plates and incubate at 37°C.
- After 7 days of incubation, add 30 µL of the resazurin solution to each well.
- Incubate for another 24-48 hours.
4. Interpretation of Results:
- A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
This compound represents a promising and innovative strategy in the fight against tuberculosis. Its unique mechanism of inducing the degradation of the essential ClpC1 protein offers a clear advantage, particularly in the context of drug resistance to conventional inhibitors that rely on direct target inhibition. While further studies are needed to fully elucidate its safety profile, the high potency of Homo-BacPROTACs against drug-resistant Mtb strains underscores their potential as next-generation antitubercular agents. This guide provides a foundational comparison to aid researchers in understanding and evaluating this novel therapeutic modality.
References
- 1. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria [ouci.dntb.gov.ua]
- 2. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homo-BacPROTAC-induced degradation of ClpC1 as a strategy against drug-resistant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Tuberculosis Treatment: A Comparative Analysis of Homo-BacPROTAC6
A new frontier in the fight against drug-resistant tuberculosis has emerged with the development of Homo-BacPROTAC6, a novel targeted protein degrader. This guide provides a comprehensive comparison of this compound's anti-mycobacterial activity against standard-of-care drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound represents a paradigm shift in antibiotic development. Instead of merely inhibiting a bacterial protein, it orchestrates its complete destruction. This is achieved through a unique mechanism of action that hijacks the bacterium's own protein degradation machinery to eliminate a key survival protein, ClpC1. This targeted approach not only demonstrates potent activity against drug-susceptible Mycobacterium tuberculosis (Mtb) but also holds significant promise for overcoming the growing challenge of antimicrobial resistance.
Comparative Anti-mycobacterial Activity
The efficacy of an anti-mycobacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. The lower the MIC value, the more potent the compound. Recent studies have demonstrated that Homo-BacPROTACs, a class of molecules to which this compound belongs, exhibit remarkable potency against a range of Mtb strains, including those resistant to current frontline treatments.
| Compound | Mtb H37Rv (DS) MIC (µM) | Mtb-RIF-R (Rifampicin Resistant) MIC (µM) | Mtb-INH-R (Isoniazid Resistant) MIC (µM) | Mtb-MDR (Multi-drug Resistant) MIC (µM) |
| Homo-BacPROTAC (e.g., compound 12) | 0.2 | 0.2 | 0.2 | 0.2 |
| Isoniazid (B1672263) | 0.1 | 0.1 | > 1.6 | > 1.6 |
| Rifampicin (B610482) | 0.05 | > 1.0 | 0.05 | > 1.0 |
Data sourced from studies on Homo-BacPROTACs, with compound 12 being a representative dimer similar to this compound.
As the data indicates, Homo-BacPROTACs maintain their potent low micromolar activity across all tested strains, including multi-drug resistant Mtb. In stark contrast, the efficacy of isoniazid and rifampicin diminishes significantly against resistant strains, rendering them ineffective. This sustained potency highlights the potential of this compound to be a game-changing therapeutic for drug-resistant tuberculosis.
Mechanism of Action: Hijacking and Destroying a Key Bacterial Protein
The innovative mechanism of this compound circumvents conventional resistance mechanisms. It functions by inducing the self-degradation of the ClpC1 protein, a crucial component of the ClpCP protease system in mycobacteria, which is essential for bacterial viability and virulence.
Figure 1. Mechanism of this compound-induced ClpC1 degradation.
This targeted degradation is highly specific and efficient. Studies have shown that Homo-BacPROTACs can significantly reduce the intracellular levels of ClpC1 in mycobacteria. For instance, related Homo-BacPROTACs have demonstrated a DC50 (concentration to degrade 50% of the protein) in the nanomolar range and a Dmax (maximum degradation) of approximately 40-60% in M. smegmatis, a model organism for Mtb.[1]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and other anti-mycobacterial agents against M. tuberculosis strains is determined using the broth microdilution method.
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv or resistant strains) is prepared to a McFarland standard of 0.5.
-
Each well is inoculated with the bacterial suspension to a final volume of 200 µL.
-
The plates are sealed and incubated at 37°C in a humidified incubator.
-
After a defined incubation period (typically 7 to 14 days), the wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Intracellular ClpC1 Degradation Assay
This assay quantifies the ability of this compound to induce the degradation of its target protein, ClpC1, within mycobacterial cells.
Figure 3. Workflow for intracellular ClpC1 degradation assay.
Protocol:
-
M. smegmatis cultures are grown to the mid-logarithmic phase.
-
The cultures are then treated with various concentrations of this compound or a vehicle control (DMSO).
-
Following incubation for a specified time (e.g., 24 hours) at 37°C, the cells are harvested by centrifugation.
-
The cell pellets are washed and then lysed to release the intracellular proteins.
-
The total protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for ClpC1, followed by a secondary antibody conjugated to a detectable marker.
-
The protein bands are visualized and quantified using an appropriate imaging system. The percentage of ClpC1 degradation is calculated relative to the vehicle-treated control.
Cytotoxicity and Therapeutic Potential
A critical aspect of any new drug candidate is its safety profile. While direct cytotoxicity data for this compound is still emerging, initial studies on related Homo-BacPROTACs have shown that they can effectively kill M. tuberculosis residing within macrophages without harming the host cells.[2] This suggests a favorable therapeutic window, a crucial characteristic for a successful antibiotic. Further in-depth cytotoxicity studies using standard assays like the MTT assay on various mammalian cell lines are warranted to fully establish the safety profile of this compound.
Conclusion
This compound and the broader class of Homo-BacPROTACs represent a highly promising and innovative strategy in the fight against tuberculosis. Their novel mechanism of action, potent activity against drug-resistant strains, and favorable preliminary safety indicators position them as strong candidates for further preclinical and clinical development. The continued investigation of this new class of anti-mycobacterial agents could pave the way for a new era in tuberculosis therapy, offering hope against one of the world's most persistent infectious diseases.
References
Potency of Homo-BacPROTAC Analogs in Targeting Mycobacterial ClpC1: A Comparative Guide
Researchers in the field of antibacterial drug development are increasingly exploring targeted protein degradation as a novel strategy to combat drug-resistant bacteria. Within this area, Homo-BacPROTACs have emerged as a promising class of molecules that induce the degradation of essential bacterial proteins. This guide provides a comparative analysis of the potency of different Homo-BacPROTAC analogs designed to target the ClpC1 protein in mycobacteria, supported by experimental data from recent studies.
Mechanism of Action: ClpC1 Self-Degradation
Homo-BacPROTACs are designed as dimeric molecules, with each unit capable of binding to the N-terminal domain (NTD) of the ClpC1 protein. By simultaneously binding to two ClpC1 units, these analogs induce the "self-degradation" of this essential unfoldase, leading to mycobacterial cell death. This mechanism offers a potential advantage over traditional inhibitors.[1]
Caption: Mechanism of Homo-BacPROTAC-induced ClpC1 degradation.
Comparative Potency of Homo-BacPROTAC Analogs
The potency of Homo-BacPROTACs is typically evaluated by determining their half-maximal degradation concentration (DC50) and maximum degradation efficacy (Dmax). The following tables summarize the in vitro and intracellular potency of two notable Homo-BacPROTAC analogs, 8 (UdSBI-0545) and 12 (UdSBI-4377) , compared to their inactive enantiomers and monomeric precursors.
Cell-Free ClpC1-NTD Degradation Assay
This assay measures the direct ability of the compounds to induce the degradation of the ClpC1 N-terminal domain (NTD) in a reconstituted system.
| Compound | Type | DC50 (µM) | Dmax (%) |
| 8 (UdSBI-0545) | Homo-BacPROTAC | 8.0[2] | 83[2] |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 8.4[2] | 81[2] |
| 8a (UdSBI-0966) | Enantiomer Control | No Degradation | - |
| 12a (UdSBI-0117) | Enantiomer Control | No Degradation | - |
| 5 (UdSBI-6231) | Monomer Control | No Degradation | - |
| 10 (UdSBI-5602) | Monomer Control | No Degradation | - |
| dCymC | Monomer Control | No Degradation | - |
Intracellular ClpC1 Degradation in M. smegmatis
This assay assesses the ability of the compounds to penetrate the mycobacterial cell wall and degrade endogenous full-length ClpC1.
| Compound | Type | DC50 (nM) | Dmax (%) |
| 8 (UdSBI-0545) | Homo-BacPROTAC | 571 | 47.7 |
| 12 (UdSBI-4377) | Homo-BacPROTAC | 170 | 42.5 |
| 8a (UdSBI-0966) | Enantiomer Control | No Degradation | - |
| 12a (UdSBI-0117) | Enantiomer Control | No Degradation | - |
The data clearly indicates that both Homo-BacPROTAC analogs 8 and 12 are potent inducers of ClpC1 degradation, both in a cell-free system and within mycobacterial cells. In contrast, their corresponding enantiomers and monomeric building blocks did not show any degradation activity, highlighting the specific mechanism of action of the dimeric compounds. Notably, analog 12 exhibits a significantly lower DC50 value in the intracellular assay, suggesting better cell permeability or intracellular stability compared to analog 8 .
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the summarized experimental protocols based on the available literature.
General Experimental Workflow
The general workflow for assessing the potency of Homo-BacPROTAC analogs involves compound treatment followed by quantification of the target protein.
Caption: A typical workflow for evaluating Homo-BacPROTAC potency.
Cell-Free Degradation Assay
-
Reconstituted System : A minimal recombinant degradation machinery is assembled, consisting of full-length M. smegmatis ClpC1, processed M. smegmatis ClpP1 and ClpP2, and an ATP-regenerating system.
-
Compound Incubation : The Homo-BacPROTAC analogs and control compounds are added to the reconstituted system at various concentrations.
-
Degradation Reaction : The reaction is allowed to proceed, during which the Homo-BacPROTACs facilitate the degradation of the ClpC1-NTD substrate.
-
Quantification : The levels of remaining His6-tagged ClpC1-NTD are quantified using a capillary-based Western blot system (WES).
Intracellular Degradation Assay
-
Cell Culture : Mycobacterium smegmatis (#607) cells are cultured to a suitable density.
-
Compound Treatment : The cultured cells are incubated with varying concentrations of the Homo-BacPROTAC analogs or control compounds for 24 hours.
-
Cell Lysis : After incubation, the mycobacterial cells are lysed to release the intracellular proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined.
-
ClpC1 Level Measurement : The levels of endogenous full-length ClpC1 are measured using a capillary Western-based assay, loading equal amounts of total protein for each sample.
-
Data Analysis : The degradation of ClpC1 is quantified relative to a vehicle-treated control, and DC50 and Dmax values are calculated from the resulting concentration-response curves.
Conclusion
The presented data demonstrates that Homo-BacPROTACs, specifically analogs 8 and 12 , are effective degraders of the essential mycobacterial protein ClpC1. Their potency is dependent on their dimeric structure, as evidenced by the lack of activity from their monomeric and enantiomeric counterparts. These findings underscore the potential of this class of molecules as a novel therapeutic strategy against mycobacterial infections, including those caused by drug-resistant strains. Further research and development of new analogs with improved potency and pharmacokinetic properties are warranted.
References
Unveiling the Mechanism of Homo-BacPROTAC6: A Comparative Guide to Bacterial Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action of Homo-BacPROTAC6, a novel antibacterial agent. Through a detailed comparison with alternative strategies, supported by experimental data, we illuminate the unique advantages of this targeted protein degrader in the fight against drug-resistant bacteria.
This compound represents a pioneering approach in antibacterial therapy, designed to induce the degradation of the essential bacterial protein ClpC1. This targeted protein degradation strategy offers a promising alternative to traditional antibiotics, particularly in the face of rising antimicrobial resistance. This guide will delve into the experimental validation of this compound's mechanism, compare its efficacy to its monomeric precursor, and provide a broader context of bacterial protein degradation technologies.
The Homo-BacPROTAC Concept: Dimerization for Self-Destruction
Homo-BacPROTACs are a specific class of "Bacterial Proteolysis Targeting Chimeras" (BacPROTACs). Unlike traditional PROTACs that recruit a ubiquitin E3 ligase to a target protein in eukaryotic cells, Homo-BacPROTACs leverage the bacterium's own protein degradation machinery against itself.
This compound is composed of two cyclomarin A molecules linked together.[1] Cyclomarin A is a natural product known to bind to the N-terminal domain of ClpC1, a key component of the ClpCP ATP-dependent protease complex in mycobacteria.[1] By dimerizing the cyclomarin A ligand, this compound is designed to simultaneously engage two ClpC1 molecules, inducing their proximity and triggering a cascade of self-degradation. This innovative "self-destruction" mechanism effectively eliminates a protein crucial for bacterial viability and virulence.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Performance Data: this compound vs. Controls
The efficacy of this compound has been quantitatively assessed through intracellular degradation assays in Mycobacterium smegmatis. The key metrics used are DC50 (the concentration required to achieve 50% of the maximum degradation) and Dmax (the maximum percentage of degradation observed). The data clearly demonstrates the superior degradation ability of the active Homo-BacPROTACs compared to their inactive enantiomers and the monomeric cyclomarin precursor.
| Compound | Target | Organism | DC50 (nM) | Dmax (%) | Citation |
| Homo-BacPROTAC 8 | ClpC1 | Mycobacterium smegmatis | 571 | 47.7 | [2] |
| Inactive Enantiomer 8a | ClpC1 | Mycobacterium smegmatis | Inactive | N/A | [2] |
| Homo-BacPROTAC 12 | ClpC1 | Mycobacterium smegmatis | 170 | 42.5 | |
| Inactive Enantiomer 12a | ClpC1 | Mycobacterium smegmatis | Inactive | N/A | |
| Monomeric dCymC | ClpC1 | Mycobacterium smegmatis | Inactive | N/A |
Alternative Bacterial Protein Degradation Strategies
While this compound presents a compelling strategy, it is important to understand the broader landscape of targeted protein degradation in bacteria. Several other approaches are being explored, each with its own mechanism and potential applications.
-
Heterobifunctional BacPROTACs: These molecules, more analogous to eukaryotic PROTACs, consist of a ligand that binds to a protein of interest and another ligand that recruits a bacterial protease, such as ClpC1, to degrade the target. This approach allows for the targeted degradation of a wider range of bacterial proteins beyond the protease itself.
-
Natural Product Antibiotics: Several natural products, including lassomycin, ecumicin, and rufomycin I, also target the ClpCP system, but they function by up- or down-regulating its activity rather than inducing targeted degradation of a specific protein.
-
Targeting Other Proteases: Bacteria possess other ATP-dependent proteases, such as ClpXP, ClpAP, and Lon, which are also essential for protein homeostasis. These proteases represent alternative targets for the development of novel protein degradation-based antibacterial agents.
The following diagram illustrates the general workflow for validating the mechanism of a bacterial protein degrader like this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are crucial. Below is a summary of the key experimental procedures used to validate the mechanism of action of this compound.
Intracellular ClpC1 Degradation Assay
This assay is designed to quantify the degradation of endogenous ClpC1 within bacterial cells upon treatment with a Homo-BacPROTAC.
-
Bacterial Culture: Mycobacterium smegmatis is cultured to a specific optical density.
-
Compound Treatment: The bacterial culture is treated with varying concentrations of the Homo-BacPROTAC or control compounds (e.g., inactive enantiomer, monomeric precursor) and incubated for a defined period (e.g., 24 hours).
-
Cell Lysis: Bacterial cells are harvested and lysed to release the intracellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Capillary Western Blotting (WES): An automated capillary-based immunoassay is used to specifically detect and quantify the levels of ClpC1 protein in the cell lysates. An antibody specific to ClpC1 is used for detection.
-
Data Analysis: The amount of ClpC1 is normalized to the total protein concentration. The percentage of degradation is calculated relative to a vehicle-treated control. DC50 and Dmax values are determined by fitting the concentration-response data to a dose-response curve.
Cell-Free Degradation Assay
This in vitro assay confirms the direct ability of a Homo-BacPROTAC to induce the degradation of its target by the purified protease complex.
-
Reagents: Purified recombinant ClpC1, ClpP1, and ClpP2 proteins, an ATP-regenerating system, and the Homo-BacPROTAC compound are required.
-
Reaction Setup: The purified Clp proteins are mixed with the ATP-regenerating system in a reaction buffer.
-
Initiation of Degradation: The reaction is initiated by the addition of the Homo-BacPROTAC at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Termination: The reaction is stopped, for example, by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are analyzed by SDS-PAGE followed by Coomassie staining or by capillary Western blotting (WES) to visualize and quantify the degradation of ClpC1.
Conclusion
The experimental data strongly supports the proposed mechanism of action for this compound as a potent inducer of ClpC1 self-degradation in mycobacteria. The clear distinction in activity between the active compound and its inactive enantiomer, along with the lack of activity from the monomeric precursor, validates the necessity of the dimeric structure for inducing degradation. Compared to other bacterial protein degradation strategies, the Homo-BacPROTAC approach offers a unique and targeted method to eliminate an essential bacterial protein. This innovative strategy holds significant promise for the development of a new generation of antibiotics to combat drug-resistant infections. Further research into expanding the repertoire of bacterial targets and optimizing the delivery of these molecules will be crucial in realizing their full therapeutic potential.
References
Specificity of Homo-BacPROTAC6 for ClpC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Homo-BacPROTAC6, a novel antibacterial agent, with other ClpC1-targeting compounds. The focus is on the specificity of this compound for its target, the caseinolytic protease C1 (ClpC1), a crucial component of the protein degradation machinery in Mycobacterium tuberculosis (Mtb). The information presented is supported by experimental data to aid in research and development decisions.
Introduction to ClpC1 Targeting
ClpC1 is an ATP-dependent unfoldase that, in complex with the ClpP1P2 peptidase, is essential for the viability of mycobacteria.[1] Its critical role in protein homeostasis makes it a prime target for the development of new anti-tubercular drugs.[1] Several molecules have been identified that modulate ClpC1 activity, broadly categorized as inhibitors and degraders. This compound belongs to the latter, a new class of molecules designed to induce the degradation of their target protein.
Mechanism of Action: Degradation vs. Inhibition
A key differentiator for this compound is its mechanism of action. Unlike traditional inhibitors that block the function of a protein, this compound is a proteolysis-targeting chimera (PROTAC) that induces the self-degradation of ClpC1.
This compound: A ClpC1 Degrader
Homo-BacPROTACs are dimeric molecules derived from cyclomarins, which are natural binders of the ClpC1 N-terminal domain (NTD). By linking two ClpC1-binding moieties, this compound can simultaneously engage two ClpC1 molecules, redirecting the Clp protease machinery to recognize ClpC1 itself as a substrate for degradation. This leads to a reduction in the total cellular levels of ClpC1.[2]
Alternative ClpC1 Modulators: Inhibitors
Other compounds, such as rufomycin (also known as ilamycin) and ecumicin, are cyclic peptides that also bind to the ClpC1-NTD but act as inhibitors.[3][4] They disrupt the normal function of the ClpC1P1P2 complex but do not cause the degradation of ClpC1. Their mechanisms can differ in how they affect the ATPase and proteolytic activities of the complex. For instance, ecumicin inhibits proteolysis while stimulating ATPase activity, whereas rufomycin I inhibits proteolysis with no significant effect on ATPase activity.[3][4]
Quantitative Comparison of ClpC1-Targeting Compounds
The following table summarizes the quantitative data on the performance of Homo-BacPROTACs and alternative ClpC1 inhibitors. The data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound Class | Specific Compound(s) | Mechanism of Action | Target Binding (KD) | Cellular ClpC1 Degradation (DC50) | Max Degradation (Dmax) |
| Homo-BacPROTAC | Compound 8 | Degrader | Not Reported | ~571 nM | ~48% |
| Homo-BacPROTAC | Compound 12 | Degrader | Not Reported | ~170 nM | ~43% |
| Cyclic Peptide | Rufomycin I (RUFI) | Inhibitor | 63.4 - 85.1 nM | Not Applicable | Not Applicable |
| Cyclic Peptide | Ecumicin (ECU) | Inhibitor | 48.0 - 71.7 nM | Not Applicable | Not Applicable |
Data sourced from references[2][3].
Specificity of this compound
The specificity of a PROTAC is a critical parameter, as off-target degradation can lead to cellular toxicity. The design of this compound, which hijacks the cell's own machinery for targeted degradation, suggests a high degree of specificity.
Recent proteomics analyses of a dual Clp-targeting BacPROTAC, a molecule similar in concept to this compound, have shown that while both the monomeric cyclomarin precursors and the dimeric BacPROTACs bind to ClpC1 and cause significant changes in the mycobacterial proteome, only the dimeric compounds induce the degradation of ClpC1.[4][5] This indicates that the degradation effect is specific to the dimeric nature of the Homo-BacPROTAC and is not a general consequence of ClpC1 binding.
Furthermore, studies have shown that Homo-BacPROTACs are selective for mycobacteria, with no inhibitory activity observed against various Gram-positive and Gram-negative bacteria.[2] This is attributed to the limited homology of the ClpC1 protein across different bacterial species.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ClpC1 Degradation Assay
This assay assesses the ability of a compound to induce the degradation of ClpC1 in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: In a suitable reaction buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 20 mM MgCl₂, 10% glycerol), combine the following components:
-
Recombinant full-length M. smegmatis ClpC1.
-
Recombinant processed M. smegmatis ClpP1 and ClpP2.
-
An ATP-regenerating system (e.g., 15 mM phosphoenolpyruvate (B93156) and 10 U/mL pyruvate (B1213749) kinase).
-
The target protein substrate (e.g., His₆-tagged ClpC1-NTD).
-
Varying concentrations of the Homo-BacPROTAC or control compounds.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 2-4 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and heating. Analyze the samples by capillary Western blot (WES) or standard Western blot using an antibody specific for the tag on the substrate (e.g., anti-His) or for ClpC1.
-
Quantification: Quantify the band intensities to determine the percentage of ClpC1 degradation relative to a vehicle control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
Intracellular ClpC1 Degradation Assay
This assay measures the degradation of endogenous ClpC1 within mycobacterial cells.
Protocol:
-
Cell Culture: Grow Mycobacterium smegmatis (e.g., mc²155 strain) in a suitable medium (e.g., 7H9 broth supplemented with glycerol (B35011) and Tween 80) to the mid-logarithmic phase.
-
Compound Treatment: Dilute the bacterial culture and treat with various concentrations of the Homo-BacPROTAC or control compounds. Incubate for a specified period (e.g., 24 hours) at 37°C with shaking.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using methods such as bead beating or sonication.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against ClpC1. Use a loading control antibody (e.g., anti-GroEL) to ensure equal protein loading. Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescent or fluorescent substrate.
-
Data Analysis: Quantify the band intensities for ClpC1 and the loading control. Normalize the ClpC1 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining ClpC1.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (KD) between a compound and its target protein.
Protocol:
-
Chip Preparation: Immobilize the purified ClpC1 protein (e.g., full-length or NTD) onto a sensor chip (e.g., CM5) via amine coupling or using an affinity tag (e.g., His-tag on an NTA chip).
-
Analyte Injection: Prepare a series of dilutions of the compound (analyte) in a suitable running buffer. Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
Conclusion
This compound represents a promising new approach to combat Mycobacterium tuberculosis by specifically inducing the degradation of the essential ClpC1 protein. Its mechanism of action is distinct from that of ClpC1 inhibitors like rufomycin and ecumicin. The available data, including proteomics studies on similar molecules, supports a high degree of specificity for ClpC1, which is a desirable characteristic for any new therapeutic agent. The experimental protocols provided in this guide can be used to further evaluate the specificity and efficacy of this compound and other ClpC1-targeting compounds.
References
- 1. Targeted protein degradation in mycobacteria uncovers antibacterial effects and potentiates antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Clp-targeting BacPROTACs impair mycobacterial proteostasis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Homo-BacPROTAC6
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like Homo-BacPROTAC6 are critical for ensuring laboratory safety and environmental protection. As a heterobifunctional degrader, this compound is a potent, biologically active molecule designed for targeted protein degradation. Due to its mechanism of action, all waste generated from its use must be managed as hazardous chemical waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures. The following guide, based on best practices for similar PROTAC molecules, provides essential safety and logistical information for the proper disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of any research compound, including this compound, is governed by stringent regulations. Key principles include:
-
Treat as Hazardous: All research compounds should be treated as potentially hazardous waste.
-
No Sink or Trash Disposal: Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[1][2]
-
Consult EHS: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program.[2]
-
Waste Minimization: To reduce the volume of waste, order only the required amount of the chemical.[1]
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[1]
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines typical parameters to consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS when available.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Determines if a solution must be treated as hazardous waste. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Step-by-Step Disposal Procedures
The following protocols outline the general procedure for handling and disposing of this compound and similar chemical wastes in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate PPE, including:
-
Safety glasses
-
Lab coat
-
Chemical-resistant gloves
Waste Segregation and Collection
Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is critical to prevent unintended exposure and cross-contamination.
-
Procedure: Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a rinse with water. All wipes used in this process must be disposed of as solid hazardous waste.
Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Incineration: The primary and required method of disposal for this type of chemical waste is incineration by an approved waste management facility.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the general experimental workflow involving a PROTAC and the subsequent disposal pathway for generated waste.
Caption: Experimental workflow leading to segregated waste streams for proper disposal.
Caption: Decision tree for the proper segregation and disposal of laboratory waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
